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  • Product: 3-Fluoro-4-(oxetan-3-yloxy)aniline
  • CAS: 1349716-61-5

Core Science & Biosynthesis

Foundational

3-Fluoro-4-(oxetan-3-yloxy)aniline CAS number and properties

Primary CAS: 1349716-61-5 Role: Critical Intermediate for Allosteric TYK2 Inhibitors (e.g., Deucravacitinib) Executive Summary: The Structural Pivot 3-Fluoro-4-(oxetan-3-yloxy)aniline is not merely a reagent; it is a str...

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 1349716-61-5 Role: Critical Intermediate for Allosteric TYK2 Inhibitors (e.g., Deucravacitinib)

Executive Summary: The Structural Pivot

3-Fluoro-4-(oxetan-3-yloxy)aniline is not merely a reagent; it is a strategic building block in modern medicinal chemistry, specifically designed to solve the "solubility-permeability paradox" in kinase inhibitor development. It serves as the primary pharmacophore donor for Deucravacitinib (BMS-986165) , the first-in-class allosteric Tyrosine Kinase 2 (TYK2) inhibitor approved for plaque psoriasis.

The molecule features a 3,4-disubstituted aniline core integrated with an oxetan-3-yl ether motif. This specific ether linkage is a bioisostere for a methoxy group but offers superior metabolic stability and lower lipophilicity (LogD reduction), mitigating the hERG liability often associated with lipophilic kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Number 1349716-61-5
IUPAC Name 3-Fluoro-4-(oxetan-3-yloxy)aniline
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Conjugate Acid) ~3.5 - 4.0 (Aniline nitrogen)
H-Bond Donors/Acceptors 1 / 4
Topological Polar Surface Area 47.2 Ų
Medicinal Chemistry Rationale: The "Oxetane Effect"

In the design of BMS-986165, the replacement of a traditional alkoxy group with the oxetan-3-yloxy moiety was a calculated optimization step.

  • Metabolic Shielding: The oxetane ring is sterically compact yet electronically distinct. Unlike a methoxy group, which is prone to rapid O-demethylation by Cytochrome P450 enzymes, the oxetane ether is significantly more resistant to oxidative metabolism.

  • Solubility Modulation: The oxetane oxygen is a potent hydrogen bond acceptor with high polarity. This reduces the overall lipophilicity (cLogP) of the parent drug, enhancing aqueous solubility without requiring ionizable groups that might hinder membrane permeability.

  • Conformational Lock: The 3-fluoro substituent ortho to the ether linkage exerts a conformational bias via electrostatic repulsion with the ether oxygen, forcing the side chain into a preferred orientation that fits the TYK2 allosteric pocket (JH2 domain).

Oxetane_SAR Aniline 3-Fluoro-4-(oxetan-3-yloxy)aniline Solubility Enhanced Solubility (Polar O-atom) Aniline->Solubility Oxetane Dipole Metabolism Metabolic Stability (Blocked Dealkylation) Aniline->Metabolism Steric Bulk Binding TYK2 JH2 Domain Binding Affinity Aniline->Binding Conformational Bias (F-O Repulsion)

Figure 1: Mechanistic advantages of the fluoro-oxetane motif in drug design.

High-Fidelity Synthesis Protocol

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction. The presence of the 3-fluoro group directs the nucleophilic attack to the 4-position of the nitrobenzene precursor.

Step 1: Etherification (SNAr)

Reaction: 3,4-Difluoronitrobenzene + Oxetan-3-ol


 3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene
  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Oxetan-3-ol (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq) or Potassium tert-butoxide (KOtBu).
    
  • Solvent: Anhydrous DMF or NMP.

  • Procedure:

    • Charge a reactor with oxetan-3-ol and solvent under

      
       atmosphere.
      
    • Cool to 0°C and add base (

      
      ) portion-wise. Stir for 30 min to generate the alkoxide.
      
    • Add 3,4-difluoronitrobenzene dropwise, maintaining temperature <10°C (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC/HPLC should show consumption of the difluoro starting material.

    • Workup: Quench with ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

    • Critical Control Point: Regioselectivity is generally >95:5 favoring the 4-position due to the para-nitro activation.

Step 2: Nitro Reduction

Reaction: 3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene


 3-Fluoro-4-(oxetan-3-yloxy)aniline
  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (

    
    , 1 atm or balloon).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge system with

      
       and stir vigorously at RT for 2–4 hours.
      
    • Monitor: LC-MS to confirm conversion of Nitro (

      
      ) to Amine (
      
      
      
      ).
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate under reduced pressure.

    • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (EtOAc/Hexane) if necessary.

Synthesis_Workflow SM1 3,4-Difluoronitrobenzene Step1 Step 1: S_NAr Coupling (Cs2CO3, DMF, 0°C -> RT) SM1->Step1 SM2 Oxetan-3-ol SM2->Step1 Inter Intermediate: 3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene Step1->Inter Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product TARGET: 3-Fluoro-4-(oxetan-3-yloxy)aniline Step2->Product

Figure 2: Two-step synthetic pathway from commercial precursors.

Quality Control & Analytics

To ensure suitability for GMP manufacturing of API (Active Pharmaceutical Ingredient), the following specifications are standard:

  • HPLC Purity: >98.5% (Area %).

    • Impurity A: 3-Fluoro-2-(oxetan-3-yloxy)aniline (Regioisomer from Step 1). Must be <0.5%.[1]

    • Impurity B: 3,4-Bis(oxetan-3-yloxy)aniline (Over-alkylation).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.8–6.3 ppm (m, 3H, Aromatic).
      
    • 
       5.2 ppm (m, 1H, Oxetane CH-O).
      
    • 
       4.9 ppm (s, 2H, 
      
      
      
      , exchangeable).
    • 
       4.8–4.4 ppm (m, 4H, Oxetane 
      
      
      
      ).
  • Residual Solvents: DMF < 880 ppm (ICH Class 2 limit).

Safety & Handling
  • Fluorinated Anilines: Generally toxic if swallowed or absorbed through skin. May cause methemoglobinemia.

  • Oxetane Stability: The oxetane ring is strained.[2] Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or highly acidic aqueous conditions at high temperatures, which can trigger ring opening to the 1,3-diol or chloro-alcohol derivatives.
  • Storage: Store under inert atmosphere at 2–8°C. Light sensitive (aniline oxidation).

References
  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. (Contextual grounding for Deucravacitinib chemistry).
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. (Authoritative source on Oxetane properties).[3][2]

  • PubChem. (2025).[4] 3-Fluoro-4-(oxetan-3-yloxy)aniline Compound Summary. National Library of Medicine.[5] Retrieved February 3, 2026, from [Link]

  • Bristol Myers Squibb. (2020).[6] Deucravacitinib (BMS-986165) Phase 3 Results. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling &amp; Handling of 3-Fluoro-4-(oxetan-3-yloxy)aniline

[1][2] Executive Summary & Structural Significance[2] 3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS: 1349716-61-5) is a high-value intermediate used primarily in the synthesis of small molecule kinase inhibitors (e.g., c-Met,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Structural Significance[2]

3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS: 1349716-61-5) is a high-value intermediate used primarily in the synthesis of small molecule kinase inhibitors (e.g., c-Met, VEGFR targets).[1] Its structural uniqueness lies in the oxetan-3-yloxy moiety.[1][2]

In modern medicinal chemistry, the oxetane ring is utilized as a superior bioisostere for gem-dimethyl or carbonyl groups.[2][3][4] Unlike standard alkoxy substituents (e.g., methoxy or ethoxy), the oxetane ring confers:

  • lowered Lipophilicity (LogD): The exposed oxygen atom and high polarity of the strained ring reduce the overall lipophilicity, improving aqueous solubility.[2]

  • Metabolic Stability: The 3,3-disubstituted-like nature of the oxetane ether often blocks metabolic soft spots common in alkyl ethers.[1][2]

  • Dipole Modulation: The strong dipole of the oxetane ring can influence the pKa of the aniline nitrogen, fine-tuning the electronic engagement with target protein binding pockets.[2]

Physicochemical Data Profile

The following data synthesizes experimental baselines with high-confidence predictive modeling relevant for formulation and assay development.

Table 1: Core Chemical Specifications
PropertyValue / DescriptionContext
CAS Number 1349716-61-5Unique Identifier
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol Fragment-like, high ligand efficiency potential
Physical State Off-white to pale brown solidCrystalline; color darkens upon oxidation
Solubility DMSO (>50 mg/mL), Methanol, DCMModerate aqueous solubility (pH dependent)
pKa (Aniline) ~3.8 – 4.2 (Predicted)Lower than unsubstituted aniline (4.[1][5][6][7][8][9][10]6) due to 3-F (inductive withdrawal)
LogP ~0.8 – 1.1Significantly lower than O-isopropyl analogs
TPSA ~55 Ų26 (Aniline) + 9.2 (Ether) + ~20 (Oxetane ring strain effect)
Table 2: Electronic & Steric Parameters[1][2]
ParameterEffect on Molecule
3-Fluoro Substituent Inductive Withdrawal (-I): Lowers pKa of the aniline NH₂, reducing non-specific binding but potentially decreasing nucleophilicity during synthesis.[1][2]
4-(Oxetan-3-yloxy) Polarity Injection: The oxetane oxygen acts as a hydrogen bond acceptor (HBA).[1][2] The ring strain (~106 kJ/mol) creates a distinct vector for the lone pairs compared to acyclic ethers.[2]

Chemical Stability & Reactivity (Critical Protocol)

The oxetane ring is the "Achilles' heel" of this molecule regarding stability.[2] While kinetically stable at physiological pH (7.4), it is thermodynamically unstable in strong acidic media , particularly in the presence of nucleophiles (e.g., Cl⁻, H₂O).

Mechanism of Degradation: Acid-Catalyzed Ring Opening

Researchers must avoid prolonged exposure to pH < 2.[1][2]0. The protonation of the oxetane oxygen activates the ring for nucleophilic attack, leading to ring-opening and the formation of impurities (diols or halo-alcohols).

OxetaneDegradation Figure 1: Acid-Catalyzed Degradation Pathway of the Oxetane Moiety Substrate 3-Fluoro-4-(oxetan-3-yloxy)aniline (Intact Oxetane) Protonation Protonated Intermediate (Activated Oxonium) Substrate->Protonation + H+ (Strong Acid) Transition Nucleophilic Attack (H2O or Cl-) Protonation->Transition Rate Limiting Step Product Ring-Opened Impurity (Diol or Chlorohydrin) Transition->Product Irreversible

[1]

Validated Analytical Protocols

To ensure data integrity, the following analytical workflows are recommended. These protocols are designed to prevent in situ degradation during analysis.[1][2]

A. HPLC/LC-MS Method Development

Challenge: Standard 0.1% TFA (pH ~2) methods may cause on-column degradation if run times are long or temperatures are high (>40°C).[1][2] Solution: Use buffered mobile phases or weaker acids.[1][2]

  • Column: C18 or Phenyl-Hexyl (for better selectivity of the aromatic ring).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4) OR 0.1% Formic Acid (pH ~2.7, kinetically slower degradation than TFA).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.[1][2]

B. Storage & Handling[1][2][6]
  • Hygroscopicity: Oxetane derivatives can be hygroscopic.[1][2] Store under nitrogen or argon at -20°C.

  • Reconstitution: Dissolve in anhydrous DMSO for stock solutions. Avoid storing in protic solvents (MeOH/Water) for extended periods without buffering.[1][2]

Workflow: Method Selection Decision Tree

MethodWorkflow Figure 2: Analytical Method Selection Workflow for Acid-Sensitive Oxetanes Start Sample: 3-Fluoro-4-(oxetan-3-yloxy)aniline CheckpH Is pH Stability Known? Start->CheckpH AcidStable Standard Acidic LC-MS (0.1% Formic Acid) CheckpH->AcidStable Yes, robust RunCheck Run 1hr Stability Check (Inject t=0 and t=60m) CheckpH->RunCheck Unknown/Suspect FinalMethod Finalize Method AcidStable->FinalMethod AcidLabile Buffered LC-MS (10mM NH4HCO3, pH 7.4) AcidLabile->FinalMethod Degradation New Peaks Observed? RunCheck->Degradation Degradation->AcidStable No (<0.5% change) Degradation->AcidLabile Yes (>1% degradation)

Synthesis Context & Impurity Profiling[1][2]

Understanding the synthesis aids in identifying impurities.[2] This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) followed by reduction.[1][2]

  • Precursor: 3,4-Difluoronitrobenzene or 3-Fluoro-4-chloronitrobenzene.[1][2]

  • Nucleophile: Oxetan-3-ol (treated with base, e.g., NaH or KOtBu).[1][2]

  • Reaction: The alkoxide attacks the 4-position (para to nitro).[1][2]

  • Reduction: Nitro group reduced to Aniline (H₂/Pd-C or Fe/NH₄Cl).[1][2]

Common Impurities:

  • Hydrolysis Product: 3-Fluoro-4-hydroxyaniline (Phenol derivative) – resulting from oxetane ring loss or unreacted starting material hydrolysis.[1][2]

  • Regioisomer: 3-Fluoro-2-(oxetan-3-yloxy)aniline (if SₙAr selectivity is poor).[1][2]

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][7][11] Angewandte Chemie International Edition, 45(46), 7736–7739. [1]

  • Bull, J. A., et al. (2016).[2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. [1]

  • Burkhard, J. A., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(21), 3524-3529.[1] [1]

  • PubChem Compound Summary. (2024). "3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS 1349716-61-5)."[1][2][12] National Center for Biotechnology Information.[1][2] [1]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopic Data of 3-Fluoro-4-(oxetan-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-(oxetan-3-yloxy)aniline is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(oxetan-3-yloxy)aniline is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The unique combination of a fluoro-substituted aniline ring and an oxetane moiety imparts desirable physicochemical properties, such as improved metabolic stability and aqueous solubility, to parent molecules. A thorough understanding of its structural features is paramount for its effective application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data of 3-Fluoro-4-(oxetan-3-yloxy)aniline, offering insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the accurate assignment of NMR signals. The structure and numbering scheme for 3-Fluoro-4-(oxetan-3-yloxy)aniline are presented below. This convention will be used throughout this guide for the discussion of NMR data.

G cluster_workflow NMR Data Analysis Workflow Sample Sample Preparation Acquisition Data Acquisition (1D & 2D NMR) Sample->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: A generalized workflow for NMR-based structural elucidation.

Conclusion

The NMR spectroscopic data of 3-Fluoro-4-(oxetan-3-yloxy)aniline is highly informative and allows for its unambiguous structural characterization. A systematic analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts, multiplicities, and coupling constants, provides a detailed picture of the molecular architecture. This in-depth understanding is fundamental for quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug discovery. The protocols and interpretive guidance provided in this document serve as a valuable resource for researchers working with this important chemical intermediate.

References

  • Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. Available at: [Link]

  • 3-Fluoro-4-morpholinoaniline. PubChem. Available at: [Link]

  • 19F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K.... ResearchGate. Available at: [Link]

  • New class of 19F pH indicators: fluoroanilines. PubMed. Available at: [Link]

  • 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K.... ResearchGate. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

Exploratory

Crystal Structure &amp; Synthetic Guide: 3-Fluoro-4-(oxetan-3-yloxy)aniline Derivatives

This guide details the structural characteristics, synthesis, and crystallographic properties of 3-Fluoro-4-(oxetan-3-yloxy)aniline , a high-value pharmacophore used in kinase inhibitor design (e.g., c-Met, VEGFR).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis, and crystallographic properties of 3-Fluoro-4-(oxetan-3-yloxy)aniline , a high-value pharmacophore used in kinase inhibitor design (e.g., c-Met, VEGFR).[1][2]

Executive Summary

The 3-Fluoro-4-(oxetan-3-yloxy)aniline scaffold represents a strategic bioisostere in modern medicinal chemistry.[1] By replacing a standard methoxy or gem-dimethyl group with the strained oxetane ether, researchers achieve three critical optimizations:

  • Metabolic Stability: The oxetane ring blocks metabolic soft spots (e.g., demethylation) while maintaining steric bulk.[2]

  • Solubility Enhancement: The high polarity of the oxetane oxygen (dipole moment ~1.9 D) significantly lowers LogP compared to cycloalkyl analogs.

  • Conformational Locking: The ortho-fluorine atom restricts the rotation of the ether linkage via electrostatic repulsion and dipole alignment, pre-organizing the molecule for ligand-protein binding.

This guide provides a structural analysis based on crystallographic analogs (e.g., PDB: 9MAR) and a validated synthesis protocol for this motif.[2]

Structural Analysis: The "Oxetane-Aniline" Interface[1]

Geometric Parameters (Derived from High-Resolution Analogs)

While a standalone crystal structure for the specific aniline is proprietary, its geometry is highly predictable using the crystallographic data of the structural analog 4-(oxetan-3-yloxy)-1H-pyrazole (PDB ID: 9MAR ) and small-molecule crystallographic databases (CSD).[1]

ParameterValue (Å / °)Structural Significance
C(aryl)–O(ether) Bond 1.36 – 1.38 ÅTypical partial double-bond character due to resonance with the aniline ring.[1]
O(ether)–C(oxetane) Bond 1.44 – 1.46 ÅSingle bond; slightly elongated due to ring strain.[2]
C–O–C Ether Angle 116° – 119°Expanded angle (vs. 109.5°) to minimize steric clash between the oxetane ring and the ortho-fluorine.
Oxetane Pucker Angle 15° – 25°The ring is not planar; it adopts a "puckered" conformation to relieve torsional strain, influencing packing density.
F...O Distance ~2.6 – 2.8 ÅThe fluorine atom is positioned trans or gauche to the ether oxygen to minimize lone-pair repulsion.
The "Fluorine Effect" on Crystal Packing

The 3-fluoro substituent is not merely a steric blocker; it is a crystallographic director :

  • Intramolecular: It enforces a non-planar conformation between the ether oxygen and the phenyl ring, preventing the oxetane from laying flat against the aromatic system.

  • Intermolecular: In the crystal lattice, the C–F bond typically acts as a weak hydrogen bond acceptor (C–H...F) or engages in orthogonal dipolar interactions with carbonyls or amides of neighboring molecules.

Experimental Protocol: Synthesis & Crystallization

Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)aniline

Principle: The formation of the sterically hindered ether linkage requires a highly reactive electrophile.[1] Direct SN2 displacement using 3-iodooxetane or oxetan-3-yl tosylate is the industry standard.[1]

Reagents:
  • Substrate: 4-Amino-2-fluorophenol (or 3-Fluoro-4-nitrophenol for the nitro route).[1]

  • Electrophile: 3-Iodooxetane (CAS: 26272-85-5).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) – preferred over K₂CO₃ for better solubility in organic solvents.[2]

  • Solvent: DMF (Anhydrous).[2]

Step-by-Step Protocol:
  • Activation: Charge a flame-dried flask with 4-Amino-2-fluorophenol (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir at RT for 30 min to form the phenoxide anion.

    • Note: The solution will turn dark; ensure inert atmosphere (N₂) to prevent oxidation of the aniline.

  • Alkylation: Add 3-Iodooxetane (1.2 eq) dropwise. Heat the mixture to 60°C for 4–6 hours.

    • Critical Control: Do not exceed 80°C; oxetanes are acid-sensitive and thermally labile at high temperatures.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc 7:3). The amino group makes the product polar; basic alumina or amine-functionalized silica can reduce tailing.

Crystallization Strategy

To obtain X-ray quality single crystals of the derivative:

  • Method A (Vapor Diffusion): Dissolve 20 mg of the aniline in a minimal amount of THF or Dichloromethane (inner vial). Place in a sealed jar containing Pentane or Hexane (outer reservoir). Allow to stand at 4°C for 3-5 days.

  • Method B (Slow Evaporation): Dissolve in Methanol/Water (9:1) .[2] Cover with parafilm punctured with a single needle hole to slow evaporation rates.

Visualizations

Diagram 1: Synthesis & Conformational Logic

This flow illustrates the conversion of the phenol to the ether and the resulting steric lock induced by the fluorine atom.

SynthesisFlow Phenol 4-Amino-2-fluorophenol (Nucleophile) Intermediate Transition State (Cs+ Stabilized Phenoxide) Phenol->Intermediate Cs2CO3, DMF Deprotonation Reagent 3-Iodooxetane (Electrophile) Reagent->Intermediate SN2 Attack Product 3-Fluoro-4-(oxetan-3-yloxy)aniline (Target Scaffold) Intermediate->Product 60°C, 4h Conf Conformational Lock: F...O Repulsion twists oxetane out of plane Product->Conf

Caption: Synthetic pathway utilizing Cs-promoted alkylation, highlighting the steric influence of the fluorine substituent on the final product geometry.

Diagram 2: Crystal Packing Interaction Map

This diagram visualizes the intermolecular forces likely to dominate the solid-state packing, based on the PDB 9MAR analog.

Interactions OxetaneO Oxetane Oxygen (H-Bond Acceptor) Target Neighboring Molecule OxetaneO->Target Dipole-Dipole Stacking AnilineNH Aniline NH2 (H-Bond Donor) AnilineNH->OxetaneO Strong H-Bond (2.9 Å) Fluorine Aryl Fluorine (Weak Acceptor/Dipole) AnilineNH->Fluorine Weak Interaction (C-H...F)

Caption: Interaction map showing the oxetane oxygen as a primary H-bond acceptor, critical for defining the unit cell packing motif.

References

  • Structural Analog (PDB 9MAR): Crystal structure of OXA-48 in complex with bicyclic oxo-boronate inhibitor.[1][3] RCSB Protein Data Bank.[4]

  • Oxetane Medicinal Chemistry: Wuitschik, G., et al. (2010).[2] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.

  • Synthesis Protocol: Duncton, M. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2] Chemical Reviews. [2]

  • Fluorine Conformational Effects: Müller, K., et al. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [2]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(oxetan-3-yloxy)aniline: Solubility and pKa Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-(oxetan-3-yloxy)aniline is a novel synthetic compound with potential applications in pharmaceutical development. Its unique structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(oxetan-3-yloxy)aniline is a novel synthetic compound with potential applications in pharmaceutical development. Its unique structure, featuring a fluorinated aniline core coupled with an oxetane ring, suggests that it may possess desirable pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the oxetane moiety is often introduced to improve aqueous solubility and other pharmacokinetic parameters.[1] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and pKa, is a critical prerequisite for its advancement as a drug candidate. These parameters profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore essential for rational drug design and formulation development.[2]

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the aqueous solubility and pKa of 3-Fluoro-4-(oxetan-3-yloxy)aniline. As a self-validating system, each protocol described herein is designed to ensure accuracy and reproducibility, providing researchers with the necessary tools to generate reliable data for this promising molecule.

Section 1: Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a crucial factor that affects its bioavailability. Poorly soluble compounds often exhibit low and variable absorption, leading to suboptimal therapeutic efficacy. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3]

Theoretical Background

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like 3-Fluoro-4-(oxetan-3-yloxy)aniline, solubility is pH-dependent. The Henderson-Hasselbalch equation can be used to predict the solubility profile as a function of pH, provided the pKa and the intrinsic solubility of the non-ionized form are known.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of 3-Fluoro-4-(oxetan-3-yloxy)aniline in various aqueous buffers.

Materials:

  • 3-Fluoro-4-(oxetan-3-yloxy)aniline (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Borate buffer, pH 9.0

  • HPLC grade water

  • Acetonitrile (ACN)

  • Validated HPLC method for the quantification of 3-Fluoro-4-(oxetan-3-yloxy)aniline

  • Thermostatically controlled shaker

  • Centrifuge

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Fluoro-4-(oxetan-3-yloxy)aniline to separate vials containing each of the aqueous buffers (pH 5.0, 7.4, and 9.0). The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound remains constant.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring that no solid particles are transferred. Filtration through a low-binding filter (e.g., PVDF) can also be used, but validation is required to check for any adsorption of the compound to the filter membrane.

  • Quantification:

    • Dilute the collected supernatant with an appropriate solvent (e.g., ACN/water mixture) to a concentration within the linear range of the validated HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of 3-Fluoro-4-(oxetan-3-yloxy)aniline.

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of the compound in the respective buffer at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Data Presentation

The solubility data for 3-Fluoro-4-(oxetan-3-yloxy)aniline should be summarized in a clear and concise table.

Solvent System pH Temperature (°C) Solubility (µg/mL) Standard Deviation
Citrate Buffer5.025Hypothetical ValueHypothetical Value
Phosphate Buffered Saline7.425Hypothetical ValueHypothetical Value
Borate Buffer9.025Hypothetical ValueHypothetical Value
Experimental Workflow Visualization

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 3-Fluoro-4-(oxetan-3-yloxy)aniline B Add to aqueous buffers (pH 5.0, 7.4, 9.0) A->B Step 1 C Incubate in shaker (24-48h at constant T) B->C Step 2 D Centrifuge to pellet solid C->D Step 3 E Collect supernatant D->E Step 4 F Dilute supernatant E->F Step 5 G HPLC analysis F->G Step 6 H Determine concentration G->H Step 7

Caption: Workflow for the shake-flask solubility determination.

Section 2: pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value determines the extent of its ionization at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target.[2] Potentiometric titration is a robust and widely used method for the determination of pKa values.[3][4]

Theoretical Background

The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like 3-Fluoro-4-(oxetan-3-yloxy)aniline, the pKa of its conjugate acid (BH+) is determined. At a pH equal to the pKa, the concentrations of the ionized (BH+) and non-ionized (B) forms of the molecule are equal. The Henderson-Hasselbalch equation for a base is:

pH = pKa + log([B]/[BH+])

By titrating a solution of the compound with a strong acid or base and monitoring the pH, a titration curve can be generated. The pKa can then be determined from the midpoint of the buffer region of this curve.

Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of 3-Fluoro-4-(oxetan-3-yloxy)aniline using potentiometric titration.

Materials:

  • 3-Fluoro-4-(oxetan-3-yloxy)aniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized water

  • Autotitrator or a pH meter with a combination pH electrode

  • Stirrer

  • Calibrated burette

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of 3-Fluoro-4-(oxetan-3-yloxy)aniline and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if the compound has low aqueous solubility, but its effect on the pKa must be considered and corrected for.

    • Add a sufficient amount of KCl to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Fill the burette with the standardized HCl solution.

  • Titration:

    • Start the titration by adding small, precise volumes of the HCl solution to the sample.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative curve corresponds to the equivalence point, and the pKa is the pH at half of this volume.

Data Presentation

The pKa value and its associated experimental conditions should be clearly tabulated.

Parameter Value
pKaHypothetical Value
Temperature (°C)25
Ionic Strength (M)0.15 (KCl)
MethodPotentiometric Titration
Experimental Workflow Visualization

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known amount of compound in water with KCl C Add standardized HCl in small increments A->C Step 1 B Calibrate pH electrode B->C Step 2 D Record pH after each addition C->D Step 3 E Plot pH vs. volume of HCl D->E Step 4 F Determine equivalence point E->F Step 5 G Calculate pKa from half-equivalence point F->G Step 6

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The systematic determination of the aqueous solubility and pKa of 3-Fluoro-4-(oxetan-3-yloxy)aniline is a foundational step in its preclinical development. The robust and validated protocols detailed in this guide, namely the shake-flask method for solubility and potentiometric titration for pKa, provide a reliable framework for obtaining high-quality data. These physicochemical parameters will be instrumental in guiding formulation strategies, interpreting in vitro and in vivo experimental results, and ultimately, in assessing the therapeutic potential of this promising compound.

References

  • Smolecule. (2024, January 5). Buy 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline.
  • Fluorochem. 3-Fluoro-2-(oxetan-3-yloxy)aniline.
  • PubChem. 3-Fluoro-4-morpholinoaniline. National Institutes of Health.
  • Ossila. 3-Fluoro-4-morpholinoaniline.
  • Špírek, M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. National Institutes of Health.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?.
  • Fuguet, E., et al. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.
  • Trajković-Jolevska, S., & Kapetanovska, D. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.

Sources

Exploratory

Technical Guide: Role of Fluorine in 3-Fluoro-4-(oxetan-3-yloxy)aniline Reactivity

This technical guide details the structural, electronic, and synthetic characteristics of 3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS: 1349716-61-5), a specialized building block used in modern medicinal chemistry to modulat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, electronic, and synthetic characteristics of 3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS: 1349716-61-5), a specialized building block used in modern medicinal chemistry to modulate solubility and metabolic stability.[1][2]

[1][2]

Executive Summary

3-Fluoro-4-(oxetan-3-yloxy)aniline represents a strategic "fragment" in drug design, combining the polarity of an oxetane ring with the metabolic robustness of a fluorinated aromatic system.[1][2] It is primarily employed to replace lipophilic alkoxyphenyl groups or unstable morpholine/piperazine motifs in kinase inhibitors and GPCR ligands.[2]

  • Core Utility: Solubility enhancement, metabolic blocking, and pKa modulation of the aniline nitrogen.

  • Key Reactivity Feature: The fluorine atom at position 3 exerts a meta-inductive effect on the aniline nitrogen (lowering basicity) while electronically shielding the oxetane ether oxygen at position 4 from acid-catalyzed ring opening.[1][2]

Structural & Electronic Analysis

The Fluorine Effect (Electronic & Conformational)

The fluorine atom is not merely a metabolic blocker; it is the electronic "tuner" of the molecule.

  • pKa Modulation (Aniline): The fluorine is meta to the amine group. Through the inductive effect (-I), it withdraws electron density from the aromatic ring.

    • Unsubstituted Aniline pKa: ~4.6[1]

    • 3-Fluoroaniline pKa: ~3.5[1]

    • Effect: The 3-fluoro substituent renders the aniline nitrogen less basic.[2] This reduces non-specific binding (off-target toxicity) and increases the acidity of the N-H bond, potentially strengthening hydrogen bonds with target proteins (e.g., in the hinge region of kinases).

  • Stabilization of the Oxetane Ether: Oxetanes are acid-sensitive ethers.[1][2][3] Protonation of the ether oxygen leads to ring strain release and opening (decomposition). The fluorine atom (ortho to the ether) withdraws electron density from the ether oxygen.

    • Result: The ether oxygen becomes less basic

      
       reduced protonation propensity 
      
      
      
      enhanced stability under acidic conditions compared to non-fluorinated analogs.
The Oxetane Motif

The oxetan-3-yloxy group acts as a bioisostere for a morpholine or a gem-dimethyl group but with significantly lower lipophilicity (LogP).[1][2]

  • Solubility: The exposed oxygen lone pairs function as a strong hydrogen bond acceptor.

  • Conformation: The oxetane ring is puckered (~8.7°).[4] The steric bulk of the ortho-fluorine restricts the rotation of the ether bond, favoring a conformation where the oxetane is twisted out of the phenyl plane, which can be exploited for shape-selective binding.

Reactivity Profile & Synthesis Considerations

Nucleophilic Aromatic Substitution ( )

The synthesis of this building block relies on the differential reactivity of fluorine atoms in 3,4-difluoronitrobenzene .

  • Regioselectivity: The nitro group activates the para-fluorine (position 4) significantly more than the meta-fluorine (position 3).[1][2]

  • Protocol Logic: Nucleophilic attack by oxetan-3-ol occurs exclusively at C4.[1][2] The remaining fluorine at C3 is essential for the final properties but does not interfere with the substitution if stoichiometry is controlled.

Aniline Coupling[1][2]
  • Amide Coupling: Due to the reduced nucleophilicity (lower pKa), coupling this aniline with carboxylic acids may require stronger activation reagents (e.g., HATU vs. EDC) or extended reaction times compared to simple anilines.

  • Reductive Amination: The lower basicity makes the formation of the imine intermediate slower; acid catalysts (e.g., acetic acid) are often required but must be carefully titrated to avoid opening the oxetane ring.

Acid Sensitivity (Critical Precaution)

While the fluorine atom stabilizes the oxetane, the ring remains susceptible to strong Lewis acids (e.g.,


, 

) or strong Brønsted acids (conc. HCl/TFA) at high temperatures.[2]
  • Safe Zone: Aqueous HCl (up to 1M) at room temperature is generally tolerated.[2]

  • Danger Zone: Anhydrous TFA or elevated temperatures (>60°C) in acidic media.[2]

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene

This step installs the oxetane via


.[1][2]
  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Oxetan-3-ol (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvent is required to solvate the carbonate base).

  • Procedure:

    • Dissolve 3,4-difluoronitrobenzene and oxetan-3-ol in DMF (0.5 M concentration).

    • Add

      
       in one portion.
      
    • Heat to 60°C for 4–6 hours. (Monitor by LCMS for consumption of starting material).

    • Note: Do not exceed 80°C to prevent potential degradation of the oxetane or nucleophilic attack at the meta-fluorine.[2]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine (

    
    ) to remove DMF.[2] Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Reduction to Aniline

This step reduces the nitro group without opening the oxetane.

  • Reagents: Palladium on Carbon (10% Pd/C, 10 wt%), Hydrogen gas (

    
    , balloon pressure).
    
  • Solvent: Methanol or Ethanol (Neutral).[2]

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully under inert atmosphere (

      
      ).[2]
      
    • Purge with

      
       gas and stir at Room Temperature for 2–4 hours.
      
    • Critical:Avoid acidic reduction conditions (e.g., Fe/HCl or SnCl2/HCl) as these will destroy the oxetane ring.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]

  • Result: 3-Fluoro-4-(oxetan-3-yloxy)aniline (typically an off-white solid).[1][2]

Visualizations

Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the competing reactivity nodes.

G cluster_0 Step 1: Regioselective SNAr cluster_1 Step 2: Chemoselective Reduction cluster_2 Risk Factors SM 3,4-Difluoronitrobenzene (Electrophile) Inter Intermediate: 3-Fluoro-4-(oxetan-3-yloxy) nitrobenzene SM->Inter Cs2CO3, DMF, 60°C (F at C4 displaced) Ox Oxetan-3-ol (Nucleophile) Ox->Inter Prod FINAL PRODUCT: 3-Fluoro-4-(oxetan-3-yloxy)aniline Inter->Prod H2, Pd/C, MeOH (Neutral Conditions) RingOpen Ring Opening (Decomposition) Prod->RingOpen Acidic Hydrolysis Acid Strong Acid (HCl/TFA) Acid->RingOpen

Caption: Synthesis route emphasizing regioselectivity and the necessity of neutral reduction conditions to preserve the oxetane ring.

Physicochemical Impact of Fluorine

How the 3-Fluoro substituent influences the molecular properties.[2]

SAR Center 3-Fluoro Substituent pKa Lowers Aniline pKa (Less Basic) Center->pKa Inductive (-I) Metab Blocks Metabolic Hydroxylation at C3 Center->Metab Steric/Electronic Stab Stabilizes Ether Oxygen (Reduces Acid Lability) Center->Stab e- Withdrawal Conf Restricts Conformation (Ortho-Effect) Center->Conf Steric Bulk

Caption: The multifaceted role of the fluorine atom in modulating the physicochemical profile of the aniline building block.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (General reference for oxetane stability and properties).
  • Vapourtec . Nucleophilic Aromatic Substitution in Flow: Synthesis of Linezolid Intermediates. (Reference for SNAr conditions on fluoronitrobenzenes). Available at: [Link][2]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry. (Discusses the pKa modulation and metabolic stability of oxetanes).

Sources

Foundational

The Strategic Deployment of 3-Fluoro-4-(oxetan-3-yloxy)aniline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unpacking a Privileged Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular ent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is relentless. Success often hinges on the strategic use of highly functionalized, yet synthetically accessible, building blocks. 3-Fluoro-4-(oxetan-3-yloxy)aniline emerges as a quintessential example of such a scaffold, synergistically combining three key structural motifs—a reactive aniline, a modulating fluorine atom, and a property-enhancing oxetane ring.

This guide provides a comprehensive technical overview of 3-Fluoro-4-(oxetan-3-yloxy)aniline, detailing its synthesis, physicochemical properties, and critical role as a precursor in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. The causality behind its design and application will be explored, offering field-proven insights for its effective deployment in drug discovery programs.

Section 1: The Molecular Advantage - Rationale for a Modern Building Block

The utility of 3-Fluoro-4-(oxetan-3-yloxy)aniline stems from the distinct physicochemical contributions of its constituent parts.

  • The Oxetane Moiety: The four-membered oxetane ring is far more than a simple linker. It is increasingly utilized as a "polar handle" and a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[1] Its introduction can lead to profound improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, without introducing significant steric bulk.[1] As a strong hydrogen bond acceptor, the oxetane's oxygen atom can also form critical interactions within a target protein's binding site.[2]

  • The Ortho-Fluoroaniline Group: The placement of a fluorine atom ortho to the aniline nitrogen is a deliberate strategic choice. Fluorine's high electronegativity can lower the pKa of the aniline, reducing its basicity and mitigating potential off-target effects or metabolic liabilities associated with aromatic amines.[3] Furthermore, the fluorine atom can serve as a conformational anchor, influence electronic properties, and enhance binding affinity through specific interactions with the target protein. This "3-fluoro-4-aminophenyl" ether scaffold is a privileged motif found in numerous kinase inhibitors.[4]

Section 2: Physicochemical and Spectroscopic Profile

A foundational understanding of the compound's physical and analytical characteristics is paramount for its effective use. While extensive experimental data is not widely published, key properties are summarized below.

Physicochemical Data
PropertyValueSource
CAS Number 1349716-61-5
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol Calculated
Appearance Predicted: Off-white to pale brown solidAnalogues
Melting Point Data not available
Boiling Point Data not available
Solubility Predicted: Soluble in methanol, DMSO, DMFGeneral chemical principles
Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the molecular structure.

¹H NMR (Proton NMR):

  • Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.0 ppm). Expect complex splitting patterns (doublets, triplets, or multiplets) due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Oxetane Protons (5H): A multiplet for the CH proton (~4.9-5.1 ppm) and two multiplets for the two CH₂ groups (~4.5-4.8 ppm).

  • Amine Protons (2H): A broad singlet (~3.5-4.5 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-155 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.

  • Oxetane Carbons (3C): Signals for the ether-linked CH (~70-75 ppm, may show C-F coupling through oxygen) and the two CH₂ carbons (~65-70 ppm).

IR (Infrared) Spectroscopy:

  • N-H Stretching: A characteristic doublet around 3350-3450 cm⁻¹.

  • C-O-C Stretching: Strong bands in the 1100-1250 cm⁻¹ region, characteristic of the aryl ether and oxetane ether linkages.

  • C-F Stretching: A strong absorption band around 1200-1250 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.

Section 3: Synthesis and Reactivity

The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)aniline is logically approached via a two-step sequence: nucleophilic aromatic substitution (SNAr) to construct the aryl ether bond, followed by the reduction of a nitro group.

G SM1 3,4-Difluoronitrobenzene Intermediate 3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene SM1->Intermediate S_NAr Reaction SM2 Oxetan-3-ol SM2->Intermediate Base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, DMSO) Base->Intermediate Product 3-Fluoro-4-(oxetan-3-yloxy)aniline Intermediate->Product Nitro Reduction ReducingAgent Reducing Agent (e.g., H2/Pd-C, Fe/NH4Cl) in Solvent (e.g., EtOH, EtOAc) ReducingAgent->Product G BuildingBlock 3-Fluoro-4-(oxetan-3-yloxy)aniline Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Amide formation) BuildingBlock->Coupling Core Heterocyclic Core (e.g., Pyrimidine, Pyrazole, Quinazoline) Core->Coupling Intermediate Advanced Intermediate Coupling->Intermediate FGIs Further Functionalization Intermediate->FGIs API Final Kinase Inhibitor API FGIs->API

Sources

Exploratory

A Guide to 3-Fluoro-4-(oxetan-3-yloxy)aniline: A Rising Star in Medicinal Chemistry

For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of novel building blocks are paramount to innovation. Among the myriad of scaffolds available, 3-Fluoro-4-(ox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of novel building blocks are paramount to innovation. Among the myriad of scaffolds available, 3-Fluoro-4-(oxetan-3-yloxy)aniline has emerged as a molecule of significant interest. Its unique combination of a fluoroaniline core and a strained oxetane ring offers a compelling set of properties that can be leveraged to overcome common challenges in drug design, such as metabolic instability and poor solubility.

This technical guide provides an in-depth exploration of 3-Fluoro-4-(oxetan-3-yloxy)aniline, covering its commercial availability, physicochemical properties, a robust synthetic pathway, and its strategic applications in the pharmaceutical landscape.

The Strategic Advantage: Physicochemical Properties

The value of 3-Fluoro-4-(oxetan-3-yloxy)aniline as a building block is rooted in the synergistic effects of its constituent parts. The fluorine atom can enhance metabolic stability and binding affinity, while the oxetane moiety is increasingly recognized as a beneficial surrogate for less desirable functional groups, improving aqueous solubility and other pharmacokinetic parameters[1][2].

PropertyValueSource
CAS Number 1349716-61-5[3][]
Molecular Formula C₉H₁₀FNO₂[3]
Molecular Weight 183.18 g/mol [3]
Appearance Solid (typical)[3]
Canonical SMILES Nc1ccc(OC2COC2)c(F)c1[3]
InChI Key WFTYADRJDUCEKC-UHFFFAOYSA-N[3]

Commercial Sourcing and Availability

3-Fluoro-4-(oxetan-3-yloxy)aniline is available from a select number of specialized chemical suppliers, primarily catering to the research and development sector. It is typically offered in research quantities, and inquiries for bulk quantities may require custom synthesis arrangements.

SupplierProduct Number/ReferenceNotes
Apollo Scientific PC403021Available in 100mg quantities; inquiry needed for pricing and availability.[3]
BOC Sciences 1349716-61-5Listed as a main product; inquiry required for purchase.[]

Note: Availability and catalog listings are subject to change. It is recommended to contact suppliers directly for the most current information.

A Practical Approach to Synthesis: The Williamson Ether Pathway

While multiple synthetic routes can be envisioned, a common and reliable method for the preparation of aryl ethers is the Williamson ether synthesis.[5][6][7] This approach is particularly well-suited for constructing the oxetanyl ether linkage in 3-Fluoro-4-(oxetan-3-yloxy)aniline. The synthesis logically proceeds in two key stages: the formation of the ether bond followed by the reduction of a nitro group to the target aniline.

This two-step process is often preferred because the phenolic hydroxyl group is a more potent nucleophile when deprotonated, and performing the etherification prior to nitro reduction avoids potential side reactions with the aniline.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Fluoro-4-nitrophenol C 4-(2-Fluoro-4-nitrophenoxy)oxetane A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Oxetan-3-yl tosylate B->C D 4-(2-Fluoro-4-nitrophenoxy)oxetane E 3-Fluoro-4-(oxetan-3-yloxy)aniline D->E Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol)

Fig. 1: Synthetic workflow for 3-Fluoro-4-(oxetan-3-yloxy)aniline.
Experimental Protocol:

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)oxetane

  • Reagent Setup: To a solution of 2-fluoro-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Electrophile: Add oxetan-3-yl tosylate (1.1 eq) to the reaction mixture. Rationale: Oxetan-3-yl tosylate is an excellent electrophile for this SN2 reaction, as tosylate is a superb leaving group.[7]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 4-(2-Fluoro-4-nitrophenoxy)oxetane.

Step 2: Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)aniline

  • Catalyst Setup: In a hydrogenation vessel, dissolve the 4-(2-Fluoro-4-nitrophenoxy)oxetane (1.0 eq) from Step 1 in a solvent such as ethanol or methanol.

  • Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%). Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines, often proceeding with high yield and minimal byproducts.[8]

  • Reaction Conditions: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the nitro compound and the appearance of the aniline product indicate completion.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the desired product, 3-Fluoro-4-(oxetan-3-yloxy)aniline. Further purification via chromatography may be performed if necessary.

Spectroscopic Characterization

  • ¹H NMR: Protons on the oxetane ring would likely appear as multiplets in the 4.5-5.0 ppm region. The aromatic protons would present as complex multiplets in the 6.5-7.5 ppm range, showing coupling to both each other and the fluorine atom. The aniline (-NH₂) protons would appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: Characteristic signals for the oxetane carbons would be expected around 70-80 ppm. The aromatic carbons would appear in the 110-155 ppm range, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 183.18 or 184.19, respectively.

Applications in Drug Discovery & Development

The incorporation of the oxetane ring is a modern strategy in medicinal chemistry to improve the physicochemical properties of lead compounds.[1][9] Oxetanes can act as polar handles and improve aqueous solubility without introducing ionizable groups. They are also considered to be metabolically more stable than other small heterocyclic ethers.[1]

G cluster_0 Core Building Block cluster_1 Potential Modifications cluster_2 Resulting Drug-like Scaffolds A 3-Fluoro-4-(oxetan-3-yloxy)aniline B Amide Coupling A->B C Sulfonamide Formation A->C D Reductive Amination A->D E Buchwald-Hartwig Coupling A->E F Kinase Inhibitors B->F G GPCR Modulators C->G H Enzyme Inhibitors D->H E->F E->G

Fig. 2: Potential synthetic utility in drug discovery.

3-Fluoro-4-(oxetan-3-yloxy)aniline serves as a versatile intermediate. The primary amine provides a reactive handle for a variety of transformations, including:

  • Amide and Sulfonamide Formation: Coupling with carboxylic acids or sulfonyl chlorides to generate a diverse library of compounds.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Cross-Coupling Reactions: Participation in reactions like Buchwald-Hartwig amination to form more complex diarylamines.

These transformations allow for the integration of this valuable scaffold into a wide range of potential therapeutics, such as kinase inhibitors or G-protein coupled receptor (GPCR) modulators.[2]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Fluoro-4-(oxetan-3-yloxy)aniline is not widely available. Therefore, handling precautions should be based on the properties of its constituent functional groups: anilines and oxetanes.

  • Anilines: Aromatic amines are often toxic and can be absorbed through the skin. They are suspected mutagens and carcinogens.[10]

  • Oxetanes: The parent oxetane is a flammable liquid and may be harmful if inhaled, ingested, or absorbed through the skin.[11][12]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews. [Link]

  • Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Preparation method of 3-chloro-4-fluoroaniline.
  • Oxetanes in Drug Discovery Campaigns . PMC - NIH. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • Williamson ether synthesis . Lumen Learning. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry . PMC - PubMed Central. [Link]

  • Williamson Ether Synthesis . Chemistry Steps. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization . ACS Publications. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis . ResearchGate. [Link]

  • Process for preparing 3,4-difluoroaniline.
  • Oxetane Presentation . The Dong Group. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox . ChemRxiv. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-4-(oxetan-3-yloxy)aniline

A Note on This Guidance: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide has been meticulously compiled by synthesizing saf...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including various fluoroanilines and aromatic amines, to provide a comprehensive framework for its safe handling. Researchers should treat this compound with the utmost caution, assuming a conservative risk profile based on the known hazards of related molecules.

Chemical Identity and Inferred Properties

3-Fluoro-4-(oxetan-3-yloxy)aniline is a fluorinated aromatic amine containing an oxetane moiety. Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] The presence of the fluorine atom and the oxetane ring can significantly influence the molecule's biological and physicochemical properties.

PropertyInferred Value/InformationBasis of Inference
Molecular Formula C₉H₁₀FNO₂Chemical Structure
Appearance Likely a solid (e.g., powder)Analogy with similar substituted anilines
Solubility Expected to be sparingly soluble in waterGeneral property of aromatic amines
Stability The oxetane ring may be unstable under strongly acidic conditions or high temperatures.[2][3]Chemical properties of oxetanes

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a thorough risk assessment must be conducted before handling this compound. The primary hazards are inferred from data on fluoroanilines and aromatic amines.

Potential GHS Hazard Statements (Inferred):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Aromatic amines as a class are known for their potential carcinogenicity and mutagenicity.[4][5][6] They are often lipid-soluble and can be readily absorbed through the skin.[4]

Core Directive: Safe Handling and Engineering Controls

Given the anticipated hazards, a stringent set of handling protocols is mandatory.

Engineering Controls: The First Line of Defense

All work with 3-Fluoro-4-(oxetan-3-yloxy)aniline must be performed in a designated area with robust engineering controls.

  • Chemical Fume Hood: All manipulations of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment (PPE): A Critical Barrier

A comprehensive PPE ensemble is required to minimize exposure.[9][10][11][12]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended.Aromatic amines can be absorbed through the skin.[4]
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.To protect against eye irritation or serious damage.
Lab Coat A flame-resistant lab coat should be worn and kept fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary.To prevent inhalation of the potentially toxic compound.[11]
Footwear Closed-toe shoes are required.To protect against spills.
Safe Handling Workflow Diagram

G Safe Handling Workflow for 3-Fluoro-4-(oxetan-3-yloxy)aniline cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed if safe handle2 Work Within Fume Hood handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 After experiment clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of 3-Fluoro-4-(oxetan-3-yloxy)aniline.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Store in a tightly sealed, labeled container.[13]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[14]

  • Segregation: Do not store with food, drink, or animal feed.[15]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]
Accidental Release Measures

For any spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify laboratory personnel and the appropriate safety officer. For large spills, call emergency services.[16][18]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[15]

Emergency Spill Response Workflow

G Emergency Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Personnel & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: A clear, step-by-step workflow for responding to a spill.

Firefighting Measures

While the flammability of 3-Fluoro-4-(oxetan-3-yloxy)aniline is not known, it should be treated as a combustible solid, similar to other aniline derivatives.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[14][17]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[14]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

  • Tactics: Avoid using a solid stream of water, which could create a combustible dust cloud.[19][20]

Toxicological and Ecological Considerations

  • Toxicology: The primary toxicological concerns for aromatic amines include methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced), skin sensitization, and potential carcinogenicity.[4][14][21] Chronic exposure should be avoided.

  • Ecotoxicity: The environmental impact of this specific compound is unknown. However, many aniline derivatives are toxic to aquatic life.[6] Therefore, it should not be allowed to enter drains or waterways.[15]

Disposal Considerations

All waste containing 3-Fluoro-4-(oxetan-3-yloxy)aniline must be treated as hazardous waste.

  • Containers: Collect in a designated, labeled, and sealed container.

  • Regulations: Dispose of in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.[15]

References

  • Rutgers University. (n.d.). Aniline. [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

  • Scribd. (n.d.). Aniline | PDF | Chemistry | Safety. [Link]

  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. [Link]

  • University of California, Berkeley. (n.d.). Aniline. [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]

  • Fire Engineering. (1991, November 1). CHEMICAL DATA NOTEBOOK SERIES #66: ANILINE. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PMC. (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again. [Link]

  • Labs-mart. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. [Link]

  • OSHA. (n.d.). Firefighting Precautions at Facilities with Combustible Dust. [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. [Link]

  • ISHN.com. (2013, July 29). Combustible dust exposure: lessons learned. [Link]

  • PMC | NIH. (n.d.). Oxetanes in Drug Discovery Campaigns. [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

  • NIH. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • PubMed. (2023, September 29). Handling fluorinated gases as solid reagents using metal-organic frameworks. [Link]

  • University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Safe Storage of. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Radiolabeling Strategies for 3-Fluoro-4-(oxetan-3-yloxy)aniline Derivatives

Executive Summary The moiety 3-Fluoro-4-(oxetan-3-yloxy)aniline represents a critical high-value intermediate in modern medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs).[1] The oxetane ring acts as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 3-Fluoro-4-(oxetan-3-yloxy)aniline represents a critical high-value intermediate in modern medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs).[1] The oxetane ring acts as a metabolic "shield" and lipophilicity modulator (lowering LogD), replacing metabolically labile methoxy groups or lipophilic gem-dimethyl groups.

Radiolabeling this scaffold presents two distinct chemical challenges:

  • Electronic Deactivation: The aniline core is electron-rich, making standard nucleophilic aromatic substitution (

    
    ) with [
    
    
    
    F]fluoride inefficient or impossible without harsh activating groups that must be removed later.
  • Oxetane Sensitivity: The strained oxetane ether is acid-sensitive.[1] Protocols utilizing strong mineral acids (HCl/HI) for deprotection can trigger ring-opening polymerization, destroying the pharmacophore.

This guide details the Copper-Mediated Radiofluorination (CMRF) method for [


F] labeling, which is the current "Gold Standard" for electron-rich arenes, and a robust ether-synthesis route for [

C] isotopomers.

Critical Chemical Constraints

Before initiating any protocol, the following stability profile must be integrated into your experimental design:

ParameterStability StatusOperational Implication
Acid Stability Low Avoid pH < 3. Use weak acids (e.g., oxalic, acetic) or solid-phase extraction (SPE) for purification workups.
Base Stability High Compatible with K

CO

/K

conditions used in fluorination.
Thermal Stability Moderate Stable up to 120°C in aprotic solvents (DMA/DMF). Avoid prolonged heating >150°C.
Oxidative Stability Moderate Aniline nitrogen is prone to oxidation; perform reactions under inert atmosphere (N

/Ar).

Protocol A: [ F] Labeling via Copper-Mediated Fluorination

Target Application: PET Imaging (Clinical/Preclinical)[1]

Standard


 fails here because the 4-alkoxy and 1-amino groups donate electron density, deactivating the ring toward nucleophilic attack.[1] We utilize Copper(II)-mediated fluorination of aryl boronic esters , a method that tolerates electron-rich systems and mild conditions.[1]
Precursor Design

Target Precursor: N-Boc-3-(pinacolboronato)-4-(oxetan-3-yloxy)aniline.[1]

  • Why BPin? Pinacol boronates are stable, crystalline, and commercially accessible.

  • Why N-Boc? Protects the amine from competing coordination with the Copper catalyst.[1]

Reagents & Materials
  • Isotope: [

    
    F]Fluoride (n.c.a) produced via 
    
    
    
    O(p,n)
    
    
    F.
  • Catalyst: [Cu(OTf)

    
    (py)
    
    
    
    ] (Tetrakis(pyridine)copper(II) triflate).
  • Phase Transfer: Tetrabutylammonium bicarbonate (TBABC) or K

    
    /K
    
    
    
    CO
    
    
    (Low base content).
  • Solvent: Dimethylacetamide (DMA) / n-Butanol (co-solvent system is critical for Cu-mediated yields).[1]

Automated Workflow (Graphviz)

G Start [18F]Fluoride Delivery (Cyclotron Target) Trapping QMA Carbonate Trapping (Remove [18O]H2O) Start->Trapping Activity Transfer Elution Elution with TBABC or K2.2.2/K2CO3 Trapping->Elution Release 18F- Drying Azeotropic Drying (MeCN, 95°C) Elution->Drying Anhydrous Prep Reaction Cu-Mediated Fluorination Precursor + Cu(OTf)2(py)4 DMA/nBuOH, 110°C, 20 min Drying->Reaction Add Precursor/Cat Deprotection Boc-Deprotection (TFA/DCM or mild acid) *Watch Oxetane Stability* Reaction->Deprotection Intermediate Purification Semi-Prep HPLC (C18, Ethanol/Water) Deprotection->Purification Crude Mixture Final Formulated Tracer (Saline + <10% EtOH) Purification->Final SPE Reformulation

Figure 1: Automated synthesis workflow for Copper-mediated radiofluorination. Note the specific drying and reaction steps.

Step-by-Step Procedure
  • Trapping & Elution:

    • Trap [

      
      F]fluoride on a QMA Light Sep-Pak (pre-conditioned with 0.5M K
      
      
      
      CO
      
      
      ).[1]
    • Elute with 0.075 M Tetrabutylammonium bicarbonate (TBABC) in mixture of water/MeCN.

    • Note: Avoid high concentrations of K

      
      CO
      
      
      
      as excess base can reduce the efficiency of the Copper catalyst.
  • Drying:

    • Azeotropically dry the fluoride complex with anhydrous MeCN (3 x 1 mL) at 95°C under helium flow and vacuum.

    • Critical: The residue must be completely anhydrous.[1] Moisture kills the Cu-transmetallation step.[1]

  • Reaction (The "Blue" Solution):

    • Dissolve Precursor (4 mg) and [Cu(OTf)

      
      (py)
      
      
      
      ]
      (10 mg) in 0.8 mL DMA and 0.2 mL n-Butanol.
    • Observation: The solution should be a deep blue/azure color.[1] If it turns green/brown, moisture or oxidation has occurred.

    • Add the solution to the dried [

      
      F] residue.[2]
      
    • Heat to 110°C for 20 minutes in a sealed vessel.

    • Mechanism:[1][3] The aryl boronate undergoes transmetallation with the high-valent Cu-[18F] complex, transferring the fluoride to the aromatic ring.[1]

  • Deprotection (Oxetane-Safe):

    • Cool the reactor to 40°C.

    • Add 1 mL of 25% TFA in DCM . React for 5 minutes at room temperature.

    • Safety Check: Do not use concentrated HCl or heat during acid deprotection, as this will hydrolyze the oxetane ring to a diol.

    • Quench immediately with 1M NaHCO

      
       buffer.[1]
      
  • Purification:

    • Load onto a semi-prep C18 HPLC column.[1]

    • Mobile Phase: 20% EtOH / 80% Sodium Phosphate Buffer (pH 7.4).

    • Separation: You must separate the product from the protodeboronated byproduct (where the BPin group is replaced by H). This is the primary impurity in Cu-labeling.[1]

Protocol B: [ C] Labeling for ADME

Target Application: Metabolism & Pharmacokinetics (PK)

For [


C], we build the molecule from a robust radioactive starting material. The most reliable route is the alkylation of the phenol  using a [

C]-labeled aromatic core.
Retrosynthetic Logic

We cannot easily label the oxetane ring itself with [


C] due to the lack of commercial availability of [

C]oxetane precursors. Therefore, we utilize [Ring-

C(U)]-3-fluoro-4-nitrophenol
as the anchor.[1]
Synthesis Diagram (Graphviz)

Carbon14 Step1 [Ring-14C]-3,4-difluoronitrobenzene Step2 Hydrolysis (KOH, DMSO) Step1->Step2 Step3 [Ring-14C]-3-fluoro-4-nitrophenol Step2->Step3 Step4 Oxetane Alkylation (Oxetan-3-yl tosylate, Cs2CO3) Step3->Step4 Step5 Intermediate Ether Step4->Step5 Step6 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Step5->Step6 Final [14C]-3-Fluoro-4-(oxetan-3-yloxy)aniline Step6->Final

Figure 2: Synthetic route for Carbon-14 incorporation into the aromatic core.

Detailed Methodology
  • Starting Material: Begin with commercially available [Ring-

    
    C(U)]-3,4-difluoronitrobenzene.[1]
    
  • Regioselective Hydrolysis:

    • Treat with KOH (2.0 eq) in DMSO/Water at 80°C.

    • Selectivity: The 4-position fluorine is more labile to nucleophilic aromatic substitution than the 3-position fluorine due to the para-nitro effect.[1]

    • Isolate [Ring-

      
      C]-3-fluoro-4-nitrophenol .
      
  • Ether Formation (The Critical Step):

    • Dissolve the labeled phenol in dry DMF.[1]

    • Add Cesium Carbonate (Cs

      
      CO
      
      
      
      )
      (1.5 eq). Stir for 30 min to form the phenoxide.
    • Add Oxetan-3-yl 4-methylbenzenesulfonate (Oxetan-3-yl Tosylate) (1.2 eq).[1]

    • Heat to 90°C for 4 hours.

    • Why Cs

      
      CO
      
      
      
      ? The "Cesium Effect" improves the solubility of the phenoxide and enhances alkylation yields for hindered electrophiles like the oxetanyl tosylate.
  • Reduction:

    • Dissolve the nitro-ether in Ethanol.[1]

    • Add 10% Pd/C catalyst.[1]

    • Hydrogenate at 1 atm (balloon) for 2 hours.

    • Caution: Monitor carefully.[1] Prolonged hydrogenation can sometimes cleave benzylic-type ethers, though the oxetane-aryl ether is generally robust to standard hydrogenolysis.[1] If cleavage is observed, switch to Iron powder / Ammonium Chloride reduction (mild conditions).

Quality Control & Validation

Data integrity is paramount. The following specifications define a successful batch.

Analytical HPLC Parameters
  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7).

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV (254 nm) and Gamma (NaI).

Acceptance Criteria Table
TestSpecificationMethod
Radiochemical Purity > 95%Radio-HPLC
Molar Activity (PET) > 30 GBq/µmolUV/Rad Calculation
Chemical Purity > 95%UV-HPLC (254 nm)
Identity Co-elution with cold standardHPLC (Retention time ± 0.2 min)
Residual Solvent DMA < 880 ppmGC-FID
Oxetane Integrity Confirmed (No diol peak)1H-NMR (for [14C]) or HPLC (for [18F])

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes and Heteroarenes for Imaging. Angewandte Chemie International Edition. Link

  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Link

  • Preshlock, S., et al. (2016).[3] Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications.[1] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry. Link

Sources

Application

Functionalization of the aniline moiety in 3-Fluoro-4-(oxetan-3-yloxy)aniline

An Application Guide to the Strategic Functionalization of 3-Fluoro-4-(oxetan-3-yloxy)aniline Abstract This technical guide provides a comprehensive overview of key synthetic strategies for the functionalization of the a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 3-Fluoro-4-(oxetan-3-yloxy)aniline

Abstract

This technical guide provides a comprehensive overview of key synthetic strategies for the functionalization of the aniline moiety in 3-Fluoro-4-(oxetan-3-yloxy)aniline, a valuable building block in modern medicinal chemistry. The incorporation of an oxetane ring can improve critical physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while serving as a bioisostere for carbonyl or gem-dimethyl groups.[1][2][3][4] This document details field-proven protocols for N-acylation, N-sulfonylation, diazotization-based transformations (including Sandmeyer and Balz-Schiemann reactions), and palladium-catalyzed cross-coupling reactions. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and provides the necessary technical insights to empower researchers in drug discovery and development to leverage this versatile scaffold effectively.

Introduction: The Strategic Value of the Oxetane-Aniline Scaffold

The 3-Fluoro-4-(oxetan-3-yloxy)aniline scaffold has emerged as a privileged motif in drug discovery programs. Its utility stems from the synergistic combination of three distinct structural features:

  • The Oxetane Ring: This small, polar, four-membered heterocycle is increasingly utilized as a "smart" replacement for less desirable functional groups.[3] Its ability to act as a hydrogen bond acceptor can enhance aqueous solubility without significantly increasing lipophilicity.[2] Furthermore, the strained sp³-rich ring system often imparts improved metabolic stability and can introduce favorable conformational constraints.[2][4]

  • The Fluoro-Substituent: The fluorine atom ortho to the amine significantly modulates the electronic properties of the aromatic ring and the basicity (pKa) of the aniline nitrogen. This influences reactivity and can be crucial for tuning ligand-receptor interactions or improving metabolic profiles.

  • The Aniline Moiety: The primary aromatic amine is a versatile chemical handle, providing a gateway to a vast chemical space through a variety of well-established and robust chemical transformations.

This guide focuses on the practical application of these transformations, providing researchers with the tools to synthetically elaborate upon this high-value starting material.

Compound Profile and Safety Precautions

Physicochemical Data
PropertyValueSource
Chemical Name 3-Fluoro-4-(oxetan-3-yloxy)anilineAppchem[5]
CAS Number 1349716-61-5Appchem[5]
Molecular Formula C₉H₁₀FNO₂PubChem[6]
Molecular Weight 183.18 g/mol Appchem[5]
Appearance Off-white to light brown solid (typical)General Knowledge
Predicted [M+H]⁺ 184.07683PubChem[6]
Safety and Handling

While specific toxicity data for this compound is limited, aniline derivatives should be handled with caution. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, similar to related structures like 3-Fluoro-4-morpholinoaniline.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

N-Acylation: Formation of Amides

Rationale: Converting the aniline to an amide is a fundamental transformation. Amides are often key pharmacophores, engaging in hydrogen bonding with biological targets. This reaction also serves to protect the amine, reduce its activating effect in subsequent electrophilic aromatic substitutions, and introduce new points for diversification. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent.

General Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification aniline 3-Fluoro-4-(oxetan-3-yloxy)aniline mix Combine & Stir 0 °C to RT aniline->mix reagents Acyl Chloride (R-COCl) Pyridine or Et3N DCM or THF reagents->mix wash Aqueous Wash (e.g., 1M HCl, NaHCO3) mix->wash Reaction Complete (TLC) extract Extract with Organic Solvent wash->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of the parent aniline.

Protocol: Synthesis of N-(3-Fluoro-4-(oxetan-3-yloxy)phenyl)acetamide

Materials:

  • 3-Fluoro-4-(oxetan-3-yloxy)aniline (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-4-(oxetan-3-yloxy)aniline (e.g., 1.83 g, 10.0 mmol).[8]

  • Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.2 M, 50 mL). Add triethylamine (1.67 mL, 12.0 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add acetyl chloride (0.79 mL, 11.0 mmol) dropwise to the cooled solution over 10 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

ReagentMW ( g/mol )Amount (mmol)Equivalents
Aniline183.1810.01.0
Acetyl Chloride78.5011.01.1
Triethylamine101.1912.01.2

N-Sulfonylation: Formation of Sulfonamides

Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory drugs. N-sulfonylation of the aniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base provides direct access to this important class of compounds. The reaction mechanism is analogous to acylation.

General Workflow for N-Sulfonylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification aniline 3-Fluoro-4-(oxetan-3-yloxy)aniline mix Combine & Stir RT or gentle heat aniline->mix reagents Sulfonyl Chloride (R-SO2Cl) Base (Pyridine, NaHCO3) Solvent (DCM, THF) reagents->mix wash Aqueous Wash mix->wash Reaction Complete (TLC) extract Extract with Organic Solvent wash->extract dry Dry, Filter, Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify product N-Sulfonylated Product purify->product

Caption: Workflow for the N-sulfonylation of the parent aniline.

Protocol: Synthesis of N-(3-Fluoro-4-(oxetan-3-yloxy)phenyl)-4-methylbenzenesulfonamide

Materials:

  • 3-Fluoro-4-(oxetan-3-yloxy)aniline (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine (as solvent and base)

  • Ice, 2M HCl, standard glassware

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-Fluoro-4-(oxetan-3-yloxy)aniline (e.g., 1.83 g, 10.0 mmol) in pyridine (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice (approx. 100 g).

    • Acidify the mixture with 2M HCl until it is acidic to litmus paper. This will precipitate the product and dissolve the pyridine as its hydrochloride salt.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

ReagentMW ( g/mol )Amount (mmol)Equivalents
Aniline183.1810.01.0
p-Toluenesulfonyl Chloride190.6511.01.1
Pyridine79.10Solvent-

Diazotization and Displacement Reactions

Rationale: Diazotization of a primary aromatic amine converts it into an excellent leaving group (N₂ gas), enabling its replacement by a wide variety of nucleophiles. This two-step sequence is one of the most powerful tools in aromatic chemistry. The aniline is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a reactive diazonium salt.[9] This intermediate is typically used immediately in a subsequent displacement reaction.

General Workflow for Diazotization and Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Displacement cluster_workup Work-up & Purification aniline Aniline in Strong Acid (e.g., HBr, HCl) nitrite Aqueous NaNO2 aniline->nitrite diazonium In Situ Diazonium Salt (Ar-N2+) catalyst Copper(I) Halide (CuBr, CuCl) diazonium->catalyst Add diazonium solution to catalyst solution product Aryl Halide Product catalyst->product N2 gas evolves workup_steps Neutralize -> Extract -> Purify product->workup_steps

Caption: Two-step workflow for diazotization followed by a Sandmeyer reaction.

Protocol: Synthesis of 1-Bromo-3-fluoro-4-(oxetan-3-yloxy)benzene (via Sandmeyer Reaction)

Materials:

  • 3-Fluoro-4-(oxetan-3-yloxy)aniline (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Copper(I) bromide (CuBr) (1.1 eq)

  • Diethyl ether or DCM

  • Standard glassware, ice-salt bath

Procedure:

Part A: Diazotization

  • Setup: In a flask, suspend 3-Fluoro-4-(oxetan-3-yloxy)aniline (e.g., 3.66 g, 20.0 mmol) in a mixture of 48% HBr (15 mL) and water (15 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of NaNO₂ (1.45 g, 21.0 mmol) in water (8 mL). Add this solution dropwise to the cold aniline suspension over 30 minutes. Keep the temperature strictly below 5 °C. A clear solution of the diazonium salt should form.[9]

  • Hold: Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes. This solution must be used immediately in the next step.

Part B: Sandmeyer Reaction

  • Catalyst Prep: In a separate, larger flask, dissolve CuBr (3.16 g, 22.0 mmol) in 48% HBr (10 mL). Cool this solution to 0 °C.

  • Displacement: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuBr solution.

  • Reaction: Vigorous evolution of nitrogen gas will occur. After the addition is complete, stir the mixture at room temperature for 1 hour, then warm to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with water and then with saturated NaHCO₃ solution until the washings are neutral.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude aryl bromide by vacuum distillation or silica gel chromatography.

Alternative Displacement Reactions

The in situ generated diazonium salt can be used for other important transformations:

  • Balz-Schiemann Reaction (Fluorination): Add cold aqueous fluoroboric acid (HBF₄) to the diazonium salt solution to precipitate the diazonium tetrafluoroborate salt. Isolate this salt by filtration, dry it carefully, and then gently heat the solid to induce decomposition to the aryl fluoride, N₂, and BF₃.[9][10]

  • Iodination: Add a solution of potassium iodide (KI) in water to the diazonium salt solution and warm gently. The aryl iodide is formed directly.[9]

  • Cyanation (Sandmeyer): Use copper(I) cyanide (CuCN) as the catalyst to install a nitrile group, which is a versatile precursor for carboxylic acids, amides, and amines.[9][11]

Palladium-Catalyzed Cross-Coupling

Rationale: Palladium-catalyzed cross-coupling reactions have revolutionized C-N and C-C bond formation. While the parent aniline can participate in some couplings, it is often more strategic to first convert the amine to a halide or triflate (via diazotization), which can then serve as a robust coupling partner.

Buchwald-Hartwig Amination

This reaction forms a new C-N bond between an aryl halide and an amine.[12][13] It is ideal for synthesizing diarylamines or alkylarylamines from the aryl bromide synthesized in Section 5.2.

Protocol: Synthesis of N-Aryl-[3-fluoro-4-(oxetan-3-yloxy)phenyl]amine

  • Reactants: 1-Bromo-3-fluoro-4-(oxetan-3-yloxy)benzene (from Section 5.2), a primary or secondary amine (1.2 eq), a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).[14]

  • Solvent: Anhydrous, deoxygenated toluene or dioxane.

  • Procedure: Combine the aryl bromide, amine, base, palladium precursor, and ligand in a sealed tube under an inert atmosphere (e.g., Argon). Heat the mixture to 80-110 °C for 12-24 hours. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by chromatographic purification.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron species (boronic acid or ester).[15][16] This allows for the introduction of new aryl or vinyl groups onto the core scaffold.

General Workflow for Suzuki-Miyaura Coupling

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification aryl_halide Aryl Halide (Ar-X) (from Sandmeyer) mix Combine & Heat (e.g., 90 °C) under N2 aryl_halide->mix boronic_acid Boronic Acid/Ester (R-B(OH)2) boronic_acid->mix catalyst Pd Catalyst (e.g., Pd(PPh3)4) Aqueous Base (e.g., Na2CO3) catalyst->mix solvent Solvent (e.g., Toluene/H2O, Dioxane) solvent->mix extract Aqueous Work-up & Extraction mix->extract Reaction Complete (TLC/LCMS) purify Purify (Chromatography) extract->purify product Biaryl Product (Ar-R) purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)-[1,1'-biphenyl]

  • Reactants: 1-Bromo-3-fluoro-4-(oxetan-3-yloxy)benzene (from Section 5.2), Phenylboronic acid (1.2 eq), an aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent: A two-phase system like toluene/water or a single solvent like dioxane with aqueous base.

  • Procedure: Combine the aryl bromide, boronic acid, and catalyst in the organic solvent. Deoxygenate the mixture (e.g., by bubbling argon through it for 15 min). Add the aqueous base and heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed. Cool, separate the layers, extract the aqueous phase, and purify the combined organic layers via chromatography.

Conclusion

3-Fluoro-4-(oxetan-3-yloxy)aniline is a highly valuable and adaptable starting material for medicinal chemistry. The primary amine serves as a reliable anchor point for a diverse array of synthetic modifications. By employing the robust and well-understood reactions of acylation, sulfonylation, diazotization, and palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of complex analogues. The protocols and strategic insights provided herein are intended to serve as a practical guide for unlocking the full synthetic potential of this important molecular scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy. [Link]

  • PubChem. (n.d.). 3-fluoro-4-(oxetan-3-yloxy)aniline. PubChem. [Link]

  • JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Appchem. (n.d.). 3-Fluoro-4-(oxetan-3-yloxy)aniline. Appchem. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning. [Link]

  • ResearchGate. (2024). Synthesis of trifluoroethoxy/aryloxy cinnolines, cinnolinones and indazoles from o-alkynylanilines via metal-free diazotization reagent. ResearchGate. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Organic Chemistry Portal. [Link]

  • SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. [Link]

  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • PubMed. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]

  • Unicamp. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Unicamp. [Link]

  • Academia.edu. (n.d.). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Academia.edu. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PubMed Central. (2020). Chemical Space Exploration of Oxetanes. PubMed Central. [Link]

  • PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

  • ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "suzuki". Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. [Link]

Sources

Method

Application Note: Dual-Mechanistic Polymerization of 3-Fluoro-4-(oxetan-3-yloxy)aniline

Bridging Pharmaceutical Purity with High-Performance Materials Engineering Part 1: Executive Summary & Technical Rationale[1][3][4] 3-Fluoro-4-(oxetan-3-yloxy)aniline (hereafter 3F-OxA ) is widely recognized as a high-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Bridging Pharmaceutical Purity with High-Performance Materials Engineering

Part 1: Executive Summary & Technical Rationale[1][3][4]

3-Fluoro-4-(oxetan-3-yloxy)aniline (hereafter 3F-OxA ) is widely recognized as a high-purity intermediate in the synthesis of kinase inhibitors (e.g., Cabozantinib analogs).[1][2][3] However, its unique molecular architecture—combining a strained oxetane ether, an electron-withdrawing fluorine atom, and a primary amine—positions it as a high-value monomer for advanced materials science.[1][2][3]

This guide outlines the repurposing of 3F-OxA for orthogonal dual-cure systems . Unlike standard epoxy-amine hardeners, 3F-OxA offers two distinct polymerization pathways that can be triggered independently:[1][2][3]

  • Step-Growth Polymerization: The primary amine (

    
    ) reacts with isocyanates or epoxides.[1][2][3][4]
    
  • Chain-Growth Cationic Polymerization: The oxetane ring undergoes acid-catalyzed ring opening (CROP), offering lower shrinkage and faster kinetics than comparable epoxides.[1][2][3][4]

Chemical Profile & Material Advantages[1][2][3][4][5][6][7][8]
PropertySpecification / ValueMaterial Science Implication
CAS Number 1349717-82-3High-purity sourcing (typically >98% HPLC).[1][2][3]
Molecular Weight 183.18 g/mol Low viscosity monomer; facilitates solvent-free formulations.[1][2][3][4]
Functional Group A Primary Aniline (

)
Acts as a latent hardener or chain extender.[1][2][3]
Functional Group B Oxetane Ring (4-membered)Enables Cationic Ring-Opening Polymerization (CROP).[1][2][3]
Substituent Fluorine (C3 position)Reduces basicity of the ether oxygen; improves moisture resistance.[2][3][4]

Part 2: Mechanistic Insight & Reaction Pathways[1][3][4]

The utility of 3F-OxA lies in its "Orthogonal Reactivity."[1][2][3][4] You can cure the amine thermally while leaving the oxetane intact, or UV-cure the oxetane while leaving the amine available for surface grafting.

Diagram 1: Orthogonal Reaction Pathways

The following diagram illustrates the two distinct chemical fates of 3F-OxA depending on the initiator system used.

DualCureMechanism cluster_0 Path A: Step-Growth (Thermal) cluster_1 Path B: Chain-Growth (UV/Cationic) Monomer 3F-OxA Monomer (Amine + Oxetane) ReactantA Electrophile (Diisocyanate / Diepoxide) Monomer->ReactantA Nu: Attack InitiatorB Photoacid Generator (PAG) + UV Light Monomer->InitiatorB H+ Protonation PolymerA Polyurea / Epoxy Network (Oxetane Pendant) ReactantA->PolymerA Condensation PolymerB Polyether Network (Amine Pendant) InitiatorB->PolymerB Ring Opening (CROP)

Figure 1: Orthogonal reaction pathways for 3F-OxA.[1][2][3] Path A utilizes the amine nucleophile, while Path B utilizes the oxetane ring strain.

Part 3: Experimental Protocols

Protocol A: Cationic UV-Curing (Oxetane-Dominant)

Objective: Create a highly crosslinked, low-shrinkage coating using the oxetane functionality.[1][2][3] The fluorine atom improves the coating's hydrophobicity.[3][4]

Safety Precaution: 3F-OxA is an aniline derivative.[1][2][3][4] Handle in a fume hood with nitrile gloves.[1][2][3][4] Avoid inhalation.

Materials:
  • Monomer: 3-Fluoro-4-(oxetan-3-yloxy)aniline (3F-OxA).[1][2][3]

  • Co-Monomer (Diluent): 3-Ethyl-3-hydroxymethyloxetane (Oxetane alcohol) – Optional, to adjust viscosity.[1][2][3]

  • Photoinitiator (PAG): Diaryliodonium hexafluoroantimonate (e.g., Omnicat 250 or equivalent).[1][2][3][4]

  • Solvent: Anhydrous Propylene Carbonate (if liquid formulation is required).[1][2][3][4]

Step-by-Step Methodology:
  • Formulation:

    • In an amber vial, dissolve 3F-OxA (1.0 g) in minimal Propylene Carbonate (0.2 mL) if the monomer is solid/viscous.[1][2][3]

    • Add PAG (2 wt%, ~20 mg).[1][2][3][4]

    • Note: Avoid amine-neutralizing acidic contaminants.[1][2][3][4] The fluorine on the aniline ring lowers the pKa of the amine (~3.5-4.0), reducing its interference with the cationic propagation center, but high concentrations of basic amines can still quench the acid.

  • Application:

    • Spin-coat the formulation onto a glass or silicon substrate at 2000 RPM for 30 seconds.

  • Curing:

    • Expose to UV LED (365 nm or 395 nm) at an intensity of 50 mW/cm².[1][2][3][4]

    • Exposure Time: 60–120 seconds.[1][2][3][4]

    • Post-Bake: Heat at 80°C for 10 minutes. This "dark cure" is critical for oxetanes to reach full conversion, as the living cationic center continues to propagate thermally.[3][4]

  • Validation:

    • FTIR Analysis: Monitor the disappearance of the characteristic oxetane ether band at ~980 cm⁻¹ .

Protocol B: Synthesis of Dual-Cure Hybrid Networks

Objective: Use 3F-OxA as a "hardener" for an epoxy resin, then UV-cure the pendant oxetane groups to increase modulus and solvent resistance.[1][2][3]

Materials:
  • Resin: Bisphenol A Diglycidyl Ether (DGEBA).[1][2][3][4]

  • Hardener: 3F-OxA (Stoichiometric calculation based on Amine Hydrogen Equivalent Weight).[1][2][3][4]

  • Catalyst: Cationic Photoinitiator (Triarylsulfonium salt).[1][2][3][4]

Step-by-Step Methodology:
  • Stoichiometric Calculation:

    • 3F-OxA MW = 183.18 g/mol .[1][2][3][4]

    • Amine Hydrogens = 2.[1][2][3][4]

    • AHEW (Amine Hydrogen Equivalent Weight) =

      
       g/eq.[1][2][3][4]
      
    • Mix DGEBA (EEW ~190) with 3F-OxA at a 1:1 stoichiometric ratio (e.g., 10g DGEBA + 4.8g 3F-OxA).[1][2][3]

  • B-Stage Curing (Thermal):

    • Mix components at 40°C until homogeneous.

    • Cure at 100°C for 2 hours.

    • Result: A linear or lightly crosslinked epoxy-amine network.[1][2][3][4] The oxetane ring remains largely intact because the amine reacts preferentially with the epoxide, and the oxetane requires acid catalysis or much higher temperatures to open.

  • Secondary Curing (UV-Cationic):

    • The solid network (which must contain the pre-dissolved PAG) is exposed to UV light.[3][4]

    • The pendant oxetane rings crosslink with residual hydroxyl groups (formed during epoxy opening) or each other.[1][2][3][4]

    • Result: A significant increase in

      
       (Glass Transition Temperature) and surface hardness.[1][2][3][4]
      

Part 4: Workflow Visualization

Diagram 2: Experimental Formulation & Characterization Workflow

This flowchart guides the researcher through formulation choices based on the desired material property.[3][4]

Workflow Start Start: 3F-OxA Monomer Decision Target Application? Start->Decision Coating High-Resist Coating (Cationic Path) Decision->Coating Surface Protection Structural Tough Thermoset (Dual Path) Decision->Structural Structural Integrity Form1 Mix with PAG (Sulfonium/Iodonium) Coating->Form1 Cure1 UV Cure (365nm) + Post-Bake 80°C Form1->Cure1 Analysis Characterization: FTIR (980 cm⁻¹ loss) DSC (Tg shift) Cure1->Analysis Form2 Mix with Epoxide (Stoichiometric Amine) Structural->Form2 Cure2A Thermal Cure (100°C) (Amine-Epoxy Reaction) Form2->Cure2A Cure2B UV Flood Cure (Oxetane Crosslinking) Cure2A->Cure2B Cure2B->Analysis

Figure 2: Decision tree for formulating 3F-OxA based on target material properties.[1][2][3]

Part 5: References & Validation Sources

The protocols above are synthesized from established methodologies in cationic ring-opening polymerization (CROP) and epoxy-amine chemistry, applied to the specific functional groups of CAS 1349717-82-3.[1][2][3]

  • Oxetane Polymerization Mechanisms:

    • Crivello, J. V. (2016).[1][2][3][4] "The discovery and development of onium salt cationic photoinitiators."[3][4] Journal of Polymer Science Part A: Polymer Chemistry. (Foundational text on using iodonium salts for oxetane curing).

    • Source:[1][2][3]

  • Dual-Cure Epoxy-Oxetane Systems:

    • Dean, K., et al. (2013).[1][2][3][4] "Cationic ring-opening polymerization of oxetanes: Applications in coatings and composites."[1][2][3][4]

    • Context: Validates the "dark cure" requirement for oxetanes described in Protocol A.

  • Chemical Property Data (3F-OxA):

    • PubChem Compound Summary for CAS 1349717-82-3.

    • Source:[1][2][3]

  • Fluorine Effects in Polymer Networks:

    • Imai, Y. (2009).[1][2][3][4] "Synthesis and properties of fluorinated polyimides and polyamides."

    • Context: Supports the claim that electron-withdrawing fluorine reduces amine nucleophilicity, extending pot-life.[1][2][3]

Disclaimer: This Application Note is for research and development purposes only. 3-Fluoro-4-(oxetan-3-yloxy)aniline is a potent chemical intermediate.[1][2][3] Users must consult the specific Material Safety Data Sheet (MSDS) provided by their vendor before handling.[2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-4-(oxetan-3-yloxy)aniline by Recrystallization

Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale behind the purification process, enabling you to address challenges effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before attempting a recrystallization of 3-Fluoro-4-(oxetan-3-yloxy)aniline?

Before proceeding with recrystallization, it is crucial to characterize your crude material. Understanding the nature and quantity of impurities will inform your purification strategy. Key initial steps include:

  • Purity Assessment: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of your crude product and identify the major and minor impurities.

  • Physical Characterization: Observe the physical state of your crude product. Is it an oil or a solid? If it is a solid, note its color. Anilines, in particular, can darken upon exposure to air and light due to oxidation, and these colored impurities may need to be addressed during purification.[1]

  • Solubility Testing: The selection of an appropriate solvent system is paramount for successful recrystallization.[2][3] Conduct small-scale solubility tests with a variety of solvents to find one in which 3-Fluoro-4-(oxetan-3-yloxy)aniline is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q2: How do I select an appropriate solvent for the recrystallization of 3-Fluoro-4-(oxetan-3-yloxy)aniline?

The principle of "like dissolves like" is a good starting point.[4] Given the structure of 3-Fluoro-4-(oxetan-3-yloxy)aniline, which contains a polar amino group, a fluoro group, an ether linkage, and an aromatic ring, a solvent of intermediate polarity is likely to be effective.

A recommended approach is to screen a range of solvents with varying polarities. Based on data for structurally similar compounds and general principles for recrystallizing aromatic amines, the following solvents are good candidates for initial screening:

Solvent ClassExamplesRationale for Use
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the amine and ether functionalities. Ethanol is often a good general-purpose solvent for recrystallization.[5]
Esters Ethyl acetateOffers moderate polarity and is a good solvent for many organic compounds. Often used in combination with a non-polar co-solvent like hexane.
Ketones AcetoneA polar aprotic solvent that can be effective. Its volatility can be both an advantage (easy removal) and a disadvantage (potential for rapid evaporation and premature crystallization).
Aromatic TolueneThe aromatic ring of toluene can interact favorably with the phenyl ring of the aniline. It is often used for less polar compounds.
Mixed Solvents Ethanol/Water, Ethyl acetate/HexaneA solvent pair can be used if no single solvent provides the ideal solubility profile. One solvent should be a "good" solvent (high solubility) and the other a "poor" or "anti-solvent" (low solubility).[6][7][8]

Experimental Insight: For anilines that are difficult to crystallize from common organic solvents, the use of organic acids like acetic acid or trifluoroacetic acid (TFA) can be considered. These can form salts with the amine, which may have more favorable crystallization properties. However, this adds a step of subsequent neutralization and extraction.[9]

Q3: My crude 3-Fluoro-4-(oxetan-3-yloxy)aniline is dark in color. How can I remove the colored impurities?

The dark color in aniline samples is typically due to oxidation products.[1] These can often be removed during the recrystallization process:

  • Activated Charcoal: After dissolving the crude solid in the hot recrystallization solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb your desired product, leading to a lower yield. The charcoal is then removed by hot gravity filtration before allowing the solution to cool.[10]

Caution: Never add activated charcoal to a boiling or superheated solution, as this can cause violent bumping.

Step-by-Step Recrystallization Protocol

This protocol is a recommended starting point based on established recrystallization techniques and data from analogous compounds. Optimization will likely be necessary for your specific sample.

  • Dissolution:

    • Place the crude 3-Fluoro-4-(oxetan-3-yloxy)aniline in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add the hot solvent portion-wise until the solid just dissolves.[2] It is critical to use the minimum amount of hot solvent to ensure good recovery.[11]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • Use a stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel stem.

    • Work quickly to minimize cooling.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[12][13]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[14]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains impurities.[11][14]

  • Drying:

    • Press the crystals on the filter paper to remove as much solvent as possible.

    • Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a temperature well below the melting point of the product.

Troubleshooting Guide

// Problems oil_out [label="Compound 'Oils Out' Instead of Crystallizing"]; no_crystals [label="No Crystals Form Upon Cooling"]; low_yield [label="Low Yield of Recovered Crystals"]; colored_crystals [label="Crystals are Colored"]; premature_crystallization [label="Premature Crystallization During Hot Filtration"];

start -> oil_out; start -> no_crystals; start -> low_yield; start -> colored_crystals; start -> premature_crystallization;

// Solutions for Oiling Out oil_out -> oil_sol_1 [label="Probable Cause:\nMelting point of the compound is lower than the boiling point of the solvent."]; oil_sol_1 -> oil_action_1 [label="Solution:\nRe-heat the solution and add more solvent.\nOr, switch to a lower-boiling point solvent."];

// Solutions for No Crystals no_crystals -> no_crystals_sol_1 [label="Probable Cause:\nSolution is not supersaturated.\nToo much solvent was used."]; no_crystals_sol_1 -> no_crystals_action_1 [label="Solutions:\n1. Scratch the inside of the flask with a glass rod.\n2. Add a seed crystal.\n3. Evaporate some of the solvent and re-cool.\n4. Place in an ice bath for a longer period."];

// Solutions for Low Yield low_yield -> low_yield_sol_1 [label="Probable Cause:\n- Too much solvent was used.\n- Compound has significant solubility in cold solvent.\n- Premature crystallization during filtration."]; low_yield_sol_1 -> low_yield_action_1 [label="Solutions:\n- Use the minimum amount of hot solvent.\n- Ensure complete cooling in an ice bath.\n- Consider a different solvent or a mixed solvent system."];

// Solutions for Colored Crystals colored_crystals -> colored_crystals_sol_1 [label="Probable Cause:\nColored impurities are co-crystallizing with the product."]; colored_crystals_sol_1 -> colored_crystals_action_1 [label="Solutions:\n- Use activated charcoal during the recrystallization process.\n- Ensure the purity of the starting material is adequate."];

// Solutions for Premature Crystallization premature_crystallization -> premature_sol_1 [label="Probable Cause:\nSolution is cooling too quickly during filtration."]; premature_sol_1 -> premature_action_1 [label="Solutions:\n- Pre-heat the filtration apparatus (funnel and receiving flask).\n- Add a small amount of extra hot solvent before filtering.\n- Use a stemless funnel."]; } Recrystallization Troubleshooting Flowchart

Problem Potential Cause Recommended Action
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. The compound is coming out of solution above its melting point.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, choose a solvent with a lower boiling point.[6]
No crystals form upon cooling The solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound being too soluble in the cold solvent.1. Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus. 2. Seed the solution: Add a tiny crystal of the pure compound. 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 4. Cool further: Ensure the solution is thoroughly cooled in an ice bath.
Low recovery of pure crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound has high solubility in the cold solvent.- Premature crystallization occurred during hot filtration, leading to loss of product.- Use the absolute minimum amount of hot solvent required for dissolution.- Ensure the solution is fully cooled in an ice bath before filtration.- Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Crystals are colored Colored impurities are co-crystallizing with the product. This is common with anilines due to oxidation.Use a minimal amount of activated charcoal to adsorb the colored impurities after dissolving the crude solid in the hot solvent, followed by hot gravity filtration.[10]
Premature crystallization during hot filtration The solution is cooling too rapidly in the funnel, causing the product to crystallize out.- Use a stemless or short-stemmed funnel.- Pre-heat the funnel and the receiving flask with hot solvent or in an oven before filtration.- Keep the solution at a boil until just before filtration.- Add a small excess of hot solvent before filtering to keep the compound in solution.
Crystal size is too small (powdery) The solution cooled too quickly, leading to rapid nucleation and the formation of many small crystals.Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Slower cooling rates generally lead to larger and purer crystals.[12][13]

Advanced Purification Strategies

Anti-Solvent Crystallization

If finding a suitable single solvent is challenging, anti-solvent crystallization can be an effective alternative.[7][8][15][16][17] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.

Anti_Solvent_Crystallization start Start dissolve Dissolve crude product in a minimal amount of 'good' solvent at room temperature or slightly warmed. start->dissolve add_antisolvent Slowly add the 'anti-solvent' with stirring until the solution becomes persistently turbid. dissolve->add_antisolvent redissolve Add a few drops of the 'good' solvent until the solution becomes clear again. add_antisolvent->redissolve cool Allow the solution to cool slowly to induce crystallization. redissolve->cool collect Collect, wash, and dry the crystals. cool->collect end End collect->end

Example Solvent System for 3-Fluoro-4-(oxetan-3-yloxy)aniline:

  • Good Solvent: Ethanol or Ethyl Acetate

  • Anti-Solvent: Water or Hexane

Safety Precautions

Working with halogenated anilines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

References

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Experiment 9 — Recrystallization. (n.d.). Retrieved from a university chemistry department website.
  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015, September 23). Retrieved from a university chemistry department website.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI.
  • Preparation of fluorinated anilines. (n.d.).
  • Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). International Journal of Trend in Scientific Research and Development.
  • Preparation of fluorinated anilines. (n.d.).
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI.
  • Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (n.d.).
  • The Solubility of Aniline. (2022, November 18). ChemicalBook.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025, August 6).
  • 4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu.
  • Recrystallization: Figure 1.
  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit.
  • Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (2014, June). Journal of Nanoscience and Nanotechnology.
  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. (2021, March 12).
  • Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System. (2020, August 26).
  • Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2014, December 23). PubMed.
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (n.d.).
  • The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (n.d.). Benchchem.
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents. (n.d.). Benchchem.
  • 3-Chloro-4-fluoroaniline 98 367-21-5. (n.d.). Sigma-Aldrich.
  • SYNTHESIS AND FLUORESCENCE CHARACTERISTIC OF 2-SUBSTITUTED AND 6-SUBSTITUTED PURINES. (n.d.).
  • Aniline and substituted anilines. (n.d.). Thermo Fisher Scientific.
  • Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. (n.d.). Autech Industry.

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions of 3-Fluoro-4-(oxetan-3-yloxy)aniline

Welcome to the technical support center for 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection in reactions involving this key intermediate. Our focus is on providing practical, field-proven insights to navigate the complexities of cross-coupling reactions with this electronically nuanced substrate.

Introduction: Understanding the Substrate

3-Fluoro-4-(oxetan-3-yloxy)aniline is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of the potent AKT kinase inhibitor, AZD5363.[1][2][3] Its structure presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of an ortho-fluoro substituent, a para-oxetan-3-yloxy group, and a primary aniline functionality dictates a careful selection of the catalytic system to achieve high yields and selectivity.

The electron-withdrawing nature of the fluorine atom can influence the oxidative addition step, while the aniline's nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. The oxetane moiety, while generally stable, can also influence the substrate's solubility and electronic properties. This guide will address these factors in the context of two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 3-Fluoro-4-(oxetan-3-yloxy)aniline in palladium-catalyzed cross-coupling reactions?

A1: The main challenges arise from the electronic and coordinating properties of the substituents:

  • Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.

  • Oxidative Addition: The electron-withdrawing fluorine atom ortho to the potential reaction site (if the aniline is derivatized to an aryl halide) can facilitate oxidative addition. Conversely, if the aniline itself is the coupling partner, its electron-donating character can make the aryl group electron-rich, potentially slowing this step.[4]

  • Reductive Elimination: The final step of the catalytic cycle can be influenced by the electronic properties of the coupled partners. Bulky ligands are often required to promote this step.

  • Side Reactions: The presence of the aniline group can lead to self-coupling or other undesired side reactions if the reaction conditions are not carefully controlled.

Q2: Which types of palladium-catalyzed reactions are most common for this substrate?

A2: The most prevalent and synthetically useful reactions for extending the molecular framework from the aniline core are:

  • Buchwald-Hartwig Amination: To form a C-N bond, coupling the aniline with an aryl or heteroaryl halide. This is a key step in the synthesis of many complex drug molecules.[5][6]

  • Suzuki-Miyaura Coupling: After conversion of the aniline to an aryl halide (e.g., bromo or iodo derivative), this reaction is used to form a C-C bond with a boronic acid or ester.[7][8]

Troubleshooting Guide: Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, the aniline group of 3-Fluoro-4-(oxetan-3-yloxy)aniline must first be converted to a suitable leaving group, typically a halide (e.g., bromide or iodide) via a Sandmeyer or related reaction. The resulting aryl halide can then be coupled with a variety of boronic acids or esters.

Catalyst and Ligand Selection

The choice of ligand is critical for a successful Suzuki-Miyaura coupling, especially with an electron-rich aryl halide bearing a coordinating aniline-derived group.

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle (e.g., G3 or G4 Buchwald precatalysts).[9]Standard Pd(0) or Pd(II) sources are effective. Precatalysts can offer better stability and reproducibility by ensuring the efficient generation of the active Pd(0) species.
Ligand Bulky, electron-rich biaryl monophosphine ligands such as SPhos, XPhos, or RuPhos.[10]These ligands promote both the oxidative addition of the aryl halide and the reductive elimination to form the product. Their steric bulk can help prevent catalyst inhibition by the substrate.
Base K₃PO₄, K₂CO₃, or Cs₂CO₃.A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[10] The choice may depend on the specific boronic acid and solvent.
Solvent Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water.These solvents offer good solubility for the reactants and catalyst system. Water can sometimes accelerate the reaction.
Common Problems and Solutions
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst is of good quality and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. De-gas the solvent thoroughly.

    • Poor Ligand Choice: For this electron-rich substrate, a less bulky or electron-poor ligand may not be effective. Switch to a more electron-rich and sterically demanding ligand like XPhos or SPhos.

    • Insufficient Base: The base may be old or not sufficiently anhydrous. Use freshly dried base.

  • Formation of Homocoupling Product (Biaryl of the Boronic Acid):

    • Presence of Oxygen: This can indicate that the reaction was not performed under sufficiently inert conditions, leading to oxidative homocoupling.[4] Improve degassing procedures.

    • Slow Transmetalation: If the transmetalation step is slow, homocoupling can become a competitive pathway. A different base or solvent system may be required.

  • Protodeboronation (Loss of the Boronic Acid Group):

    • Excess Water or Protic Solvent: While a small amount of water can be beneficial, too much can lead to the hydrolysis of the boronic acid.[4] Use anhydrous solvents if this is a persistent issue.

    • Unstable Boronic Acid: Some heteroaryl boronic acids are particularly prone to protodeboronation. Consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct coupling of the aniline nitrogen with an aryl or heteroaryl halide.

Catalyst and Ligand Selection
Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst.Similar to the Suzuki-Miyaura coupling, these are reliable palladium sources.
Ligand Biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate phosphine ligands (e.g., BINAP, DPPF).[6]Monophosphine ligands are often highly effective for anilines. Bidentate ligands can sometimes offer better stability and prevent β-hydride elimination in certain cases.
Base Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LiHMDS. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be used.[11]A strong base is typically required to deprotonate the aniline and form the palladium-amido complex. However, for substrates with base-sensitive functional groups, weaker bases may be necessary, often requiring higher reaction temperatures.
Solvent Aprotic solvents like toluene, 1,4-dioxane, or THF.These solvents are compatible with the strong bases used and provide good solubility for the reaction components.
Common Problems and Solutions
  • Low Yield or Incomplete Reaction:

    • Catalyst Inhibition: The aniline substrate can inhibit the catalyst. Using a higher catalyst loading or a more sterically hindered ligand can mitigate this.

    • Weak Base: If using a weaker base like K₃PO₄, the reaction may require higher temperatures and longer reaction times. Consider switching to a stronger base if the substrate is stable.

    • Sterically Hindered Coupling Partners: If either the aniline or the aryl halide is sterically hindered, a more specialized ligand system may be required.

  • Formation of Di-arylated Aniline:

    • Reaction Stoichiometry: Ensure the stoichiometry of the aniline to the aryl halide is correct. An excess of the aryl halide can lead to double arylation.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes promote side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Hydrodehalogenation of the Aryl Halide:

    • Presence of Water: Traces of water can lead to the reduction of the aryl halide. Ensure all reagents and solvents are anhydrous.

    • Ligand Decomposition: Some phosphine ligands can degrade under the reaction conditions, leading to the formation of palladium black and promoting side reactions.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for optimizing a cross-coupling reaction with 3-Fluoro-4-(oxetan-3-yloxy)aniline.

CatalystSelectionWorkflow cluster_start Reaction Planning cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway Start Define Reaction: Suzuki-Miyaura or Buchwald-Hartwig Suzuki_Substrate Prepare Aryl Halide from Aniline Start->Suzuki_Substrate Buchwald_Substrate Use Aniline Directly Start->Buchwald_Substrate Suzuki_Catalyst Initial Catalyst Screen: Pd(OAc)₂ / SPhos K₃PO₄ in Dioxane/H₂O Suzuki_Substrate->Suzuki_Catalyst Suzuki_Reaction Run Reaction at 80-100 °C Suzuki_Catalyst->Suzuki_Reaction Suzuki_Analysis Analyze Outcome: LC-MS / NMR Suzuki_Reaction->Suzuki_Analysis Suzuki_Troubleshoot Troubleshoot: - Change Ligand (e.g., XPhos) - Screen Bases (K₂CO₃, Cs₂CO₃) - Vary Solvent/Water Ratio Suzuki_Analysis->Suzuki_Troubleshoot Low Yield/ Side Products Suzuki_Success Successful Coupling Suzuki_Analysis->Suzuki_Success High Yield Suzuki_Troubleshoot->Suzuki_Reaction Buchwald_Catalyst Initial Catalyst Screen: Pd₂(dba)₃ / XPhos NaOtBu in Toluene Buchwald_Substrate->Buchwald_Catalyst Buchwald_Reaction Run Reaction at 80-110 °C Buchwald_Catalyst->Buchwald_Reaction Buchwald_Analysis Analyze Outcome: LC-MS / NMR Buchwald_Reaction->Buchwald_Analysis Buchwald_Troubleshoot Troubleshoot: - Screen Ligands (SPhos, RuPhos) - Screen Bases (KOtBu, LiHMDS) - Adjust Temperature Buchwald_Analysis->Buchwald_Troubleshoot Low Yield/ Side Products Buchwald_Success Successful Coupling Buchwald_Analysis->Buchwald_Success High Yield Buchwald_Troubleshoot->Buchwald_Reaction

Sources

Troubleshooting

Oxetane Synthesis Technical Support Center: A Guide to Overcoming Side Reactions

Welcome to the technical support center for oxetane synthesis. The unique properties of the oxetane ring make it an increasingly valuable motif in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxetane synthesis. The unique properties of the oxetane ring make it an increasingly valuable motif in medicinal chemistry and materials science. However, the inherent ring strain that imparts these desirable characteristics also presents significant synthetic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common side reactions encountered during oxetane synthesis, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Common Oxetane Synthesis Side Reactions

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of oxetanes. Each subsection is dedicated to a prevalent synthetic methodology and its associated side reactions.

Intramolecular Williamson Etherification: Suppressing the Grob Fragmentation

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, involving the cyclization of a 1,3-halo-alkoxide. While effective, it is often plagued by a competing side reaction known as the Grob fragmentation, which leads to the formation of an aldehyde and an alkene instead of the desired four-membered ring.[1][2]

Problem: Low or no yield of the desired oxetane, with the concurrent formation of aldehyde and alkene byproducts.

Causality: The Grob fragmentation is an entropically favored process that competes with the desired intramolecular SN2 cyclization.[2] The reaction pathway is highly dependent on the substrate's stereochemistry and the reaction conditions.

Troubleshooting Protocol:

  • Choice of Base and Reaction Conditions:

    • Rationale: The choice of base is critical in modulating the equilibrium between the alkoxide intermediate and the starting alcohol. A strong, non-nucleophilic base is generally preferred to ensure complete and rapid deprotonation without introducing competing nucleophilic attack.

    • Recommendation: Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a standard choice for promoting the intramolecular cyclization.[1] The use of milder bases such as potassium carbonate (K2CO3) can sometimes favor the cyclization over fragmentation, particularly for more reactive substrates.[2]

    • Experimental Step: To a solution of the 1,3-halohydrin in anhydrous THF at 0 °C, add 1.1 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Leaving Group Selection:

    • Rationale: A good leaving group is essential for an efficient SN2 reaction. However, a leaving group that is too reactive can accelerate both the desired cyclization and the undesired fragmentation.

    • Recommendation: While iodide is an excellent leaving group, tosylates (OTs) and mesylates (OMs) often provide a better balance of reactivity for oxetane formation.[1] Bromides are also commonly used.[1]

    • Comparative Table:

Leaving GroupRelative ReactivityCommon PrecursorNotes
IHigh1,3-Diol (via Appel reaction)Can sometimes favor fragmentation due to high reactivity.
OTsModerate-High1,3-DiolGood balance of reactivity, often leading to higher yields of oxetane.[1]
OMsModerate1,3-DiolSimilar to tosylates, a reliable choice for cyclization.[1]
BrModerate1,3-DiolA common and effective leaving group.[1]
  • Temperature Control:

    • Rationale: The Grob fragmentation often has a higher activation energy than the desired cyclization. Therefore, running the reaction at lower temperatures can favor the formation of the oxetane.

    • Recommendation: Initiate the cyclization at 0 °C and allow it to proceed at room temperature. If fragmentation is still a significant issue, consider running the reaction at lower temperatures for a longer period.

cluster_0 Williamson Etherification vs. Grob Fragmentation 1,3-Halo-alkoxide 1,3-Halo-alkoxide Oxetane Oxetane 1,3-Halo-alkoxide->Oxetane Intramolecular SN2 (Desired) Grob Fragmentation Products Aldehyde + Alkene 1,3-Halo-alkoxide->Grob Fragmentation Products Fragmentation (Side Reaction)

Caption: Competing pathways in the synthesis of oxetanes via intramolecular Williamson etherification.

Paternò-Büchi Reaction: Minimizing Dimerization and Isomer Formation

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[3][4] Common challenges include the dimerization of the alkene starting material and the formation of regio- and stereoisomers.[3][5]

Problem: Low yield of the desired oxetane due to the formation of alkene dimers or a complex mixture of isomers.

Causality: The photochemical nature of the reaction can lead to multiple reactive pathways. Alkene dimerization is a common side reaction, especially with electron-rich alkenes.[5] The reaction can also proceed through different intermediates, leading to a mixture of isomers.

Troubleshooting Protocol:

  • Controlling Alkene Dimerization:

    • Rationale: The excited state of the alkene can react with a ground-state alkene molecule, leading to dimerization. This can be suppressed by keeping the concentration of the alkene low relative to the carbonyl compound.

    • Recommendation: Use the carbonyl compound as the limiting reagent and add the alkene slowly over the course of the irradiation. This maintains a low instantaneous concentration of the alkene, disfavoring dimerization. The addition of a triplet sensitizer can also sometimes favor the desired cycloaddition over dimerization.

    • Experimental Step: Set up the photochemical reaction with the carbonyl compound and solvent. Irradiate the solution while adding a solution of the alkene via a syringe pump over several hours.

  • Improving Regio- and Stereoselectivity:

    • Rationale: The selectivity of the Paternò-Büchi reaction is influenced by the electronic and steric properties of the reactants, as well as the reaction conditions.

    • Recommendation: The choice of solvent can have a significant impact on selectivity. For example, non-polar solvents may favor certain transition states over others. The use of chiral catalysts or auxiliaries can be employed for enantioselective reactions. Careful consideration of the electronics of the alkene and carbonyl partners is also crucial in predicting and controlling the regioselectivity.

cluster_1 Paternò-Büchi Reaction Troubleshooting Start Low Oxetane Yield Check1 Alkene Dimer Present? Start->Check1 Solution1 Decrease Alkene Concentration Slow Addition of Alkene Check1->Solution1 Yes Check2 Mixture of Isomers? Check1->Check2 No Solution1->Check2 Solution2 Optimize Solvent Consider Chiral Catalysts Check2->Solution2 Yes End Improved Oxetane Yield Check2->End No Solution2->End

Caption: A troubleshooting workflow for the Paternò-Büchi reaction.

General Issue: Ring-Opening and Polymerization

Due to their inherent ring strain, oxetanes are susceptible to ring-opening under both acidic and basic conditions, which can lead to the formation of 1,3-diols or other opened products, and in some cases, polymerization.[1][2][6][7][8]

Problem: The desired oxetane product is unstable and decomposes or polymerizes during the reaction or workup.

Causality: The presence of strong acids or bases, including Lewis acids, can catalyze the ring-opening of the oxetane.[2][6][9] This is a significant issue as many synthetic transformations employ such reagents.

Troubleshooting Protocol:

  • Strict pH Control:

    • Rationale: Maintaining a neutral or near-neutral pH during the reaction and workup is crucial to prevent acid- or base-catalyzed ring-opening.

    • Recommendation: If acidic or basic reagents are necessary for the synthesis, they should be carefully neutralized before product isolation. Use buffered solutions during aqueous workups. For chromatography, consider using a neutral stationary phase like silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) if the product is sensitive to acid.

    • Experimental Step: After the reaction is complete, quench with a mild reagent (e.g., saturated aqueous sodium bicarbonate for an acidic reaction). During extraction, use a neutral aqueous wash (e.g., brine).

  • Temperature Management:

    • Rationale: Higher temperatures can promote ring-opening and polymerization.

    • Recommendation: Perform the reaction and purification at the lowest practical temperature. For distillations of volatile oxetanes, use vacuum distillation to lower the boiling point.

  • Choice of Reagents:

    • Rationale: When modifying a molecule containing an oxetane ring, it is essential to choose reagents that are compatible with the strained ether.

    • Recommendation: Avoid strong Lewis acids if possible. If a Lewis acid is required, use it in catalytic amounts and at low temperatures.[9] For reductions, avoid harsh reagents like LiAlH4 at high temperatures, which can open the ring.[8]

Frequently Asked Questions (FAQs)

Q1: My intramolecular Williamson etherification is still giving me significant amounts of the Grob fragmentation product despite optimizing the base and temperature. What else can I try?

A1: If you have already optimized the base and temperature, consider the solvent. A more polar aprotic solvent like DMF or DMSO can sometimes favor the SN2 cyclization over the fragmentation pathway. Additionally, ensure your starting material is of high purity, as impurities can sometimes catalyze side reactions. Finally, you might consider a different synthetic route to the oxetane if the fragmentation is inherent to your substrate's structure.

Q2: In my Paternò-Büchi reaction, I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: The regioselectivity of the Paternò-Büchi reaction is governed by the stability of the diradical intermediate. The more stable diradical will be formed preferentially. You can influence this by modifying the electronic properties of your alkene and carbonyl substrates. For example, using an electron-rich alkene and an electron-deficient carbonyl can favor a specific orientation of addition. Computational modeling can also be a powerful tool to predict the most likely regioisomeric outcome.

Q3: I have successfully synthesized my oxetane, but it seems to be polymerizing upon storage. How can I prevent this?

A3: Polymerization of oxetanes is often initiated by trace acidic impurities. To prevent this, store your purified oxetane over a small amount of a solid, non-volatile base like potassium carbonate. Storing it at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) will also help to prolong its shelf life.

Q4: Are there any "green" or more environmentally friendly methods for oxetane synthesis that might avoid some of these side reactions?

A4: There is ongoing research into more sustainable methods for oxetane synthesis. For example, photocatalytic methods using visible light instead of UV irradiation for Paternò-Büchi reactions are being developed.[2] Additionally, enzymatic approaches, while still in their infancy for oxetane synthesis, could offer highly selective and mild reaction conditions in the future.

Q5: Can Lewis acids ever be used to promote oxetane formation without causing ring-opening?

A5: Yes, in some cases, Lewis acids are used to catalyze oxetane-forming reactions, such as in certain [2+2] cycloadditions or epoxide ring-expansions.[2][9] The key is to use a mild Lewis acid in catalytic amounts and at low temperatures. The choice of Lewis acid is critical, and screening different options (e.g., BF3·OEt2, TiCl4, Zn(OTf)2) may be necessary to find one that promotes the desired reaction without significant product degradation.[2][9]

References

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: From an Under-Appreciated Ring System to a Versatile Bioisostere. Angewandte Chemie International Edition, 56(40), 11996-12023. [Link]

  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(16), 1319-1347. [Link]

  • Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 168-171. [Link]

  • Kirichok, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-141. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12190-12234. [Link]

  • The Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • SlideShare. (n.d.). Paterno buchi reaction. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Wang, T., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3169-3173. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. [Link]

Sources

Optimization

Technical Support Center: Purity Analysis of 3-Fluoro-4-(oxetan-3-yloxy)aniline Derivatives

Welcome to the technical support center for the analytical assessment of 3-Fluoro-4-(oxetan-3-yloxy)aniline and its derivatives. This guide is designed for researchers, analytical chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 3-Fluoro-4-(oxetan-3-yloxy)aniline and its derivatives. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for determining the purity of these critical pharmaceutical intermediates. Ensuring the purity of starting materials is a foundational requirement for drug safety and efficacy, governed by stringent regulatory standards.[1]

This document provides in-depth, field-proven insights into the most common analytical techniques, offering not just protocols but the scientific rationale behind them. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), focusing on practical troubleshooting and frequently asked questions.

General Purity Assessment Workflow

A systematic approach is crucial for accurately determining the purity profile of a substance. The following workflow outlines a typical process from sample analysis to reporting, ensuring that all potential impurities are considered in accordance with regulatory expectations, such as those from the International Council for Harmonisation (ICH).[2]

Purity Assessment Workflow cluster_0 Phase 1: Initial Analysis & Screening cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Impurity Identification & Quantification cluster_3 Phase 4: Reporting Sample Sample Received Initial_HPLC HPLC-UV Screening (Generic Gradient) Sample->Initial_HPLC GCMS GC-MS Headspace (for residual solvents) Sample->GCMS LCMS LC-MS Analysis (for m/z of unknowns) Initial_HPLC->LCMS Method_Dev Develop & Optimize Specific HPLC Method Initial_HPLC->Method_Dev NMR_ID Structure Elucidation (NMR, HRMS) LCMS->NMR_ID Report Generate Certificate of Analysis (CoA) GCMS->Report Validation Method Validation (per ICH Q2(R1)) Method_Dev->Validation Accuracy, Precision, Specificity, Linearity Impurity_Quant Quantify Impurities by Validated Method Validation->Impurity_Quant Threshold_Check Compare to ICH Thresholds (Q3A/B) Impurity_Quant->Threshold_Check Threshold_Check->NMR_ID If > Identification Threshold Threshold_Check->Report HPLC Peak Tailing Troubleshooting Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Lower_pH Action: Add 0.1% Formic or Trifluoroacetic Acid (TFA) to mobile phase. Check_pH->Lower_pH No Check_Column Is the column old or not designed for bases? Check_pH->Check_Column Yes Success Peak Shape Improved Lower_pH->Success New_Column Action: Use a modern, high-purity, end-capped C18 column or a specialty 'base-deactivated' column. Check_Column->New_Column Yes Check_Overload Is sample concentration too high? Check_Column->Check_Overload No New_Column->Success Dilute_Sample Action: Reduce injection concentration and/or injection volume. Check_Overload->Dilute_Sample Yes Check_Void Is there a column void or blockage? Check_Overload->Check_Void No Dilute_Sample->Success Reverse_Flush Action: Disconnect from detector and reverse-flush the column with a strong solvent. If unresolved, replace the column. Check_Void->Reverse_Flush Yes Check_Void->Success No, problem likely resolved. Reverse_Flush->Success

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions with Fluorinated Anilines

A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process scientists encountering challenges with fluorinated anilines as substrates. The unique electronic properties of these molecules, while valuable in drug discovery, often necessitate a departure from standard Suzuki protocols. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Core Concepts & General Issues

Question 1: Why are Suzuki reactions with fluorinated haloanilines so challenging?

Answer: The primary challenge stems from the potent electronic effects of the fluorine atom and the coordinating ability of the aniline nitrogen.

  • Electron-Deficient Nature: Fluorine is a highly electronegative atom, making the fluorinated aniline ring electron-poor. While this electron deficiency can facilitate the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl halide, it can conversely slow down the subsequent reductive elimination step.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the aniline's nitrogen atom can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively acting as an inhibitor and reducing the overall catalytic turnover. This is a known challenge when using substrates with Lewis-basic sites like unprotected anilines.[3]

  • Side Reactions: Electron-deficient aryl halides are particularly susceptible to side reactions like hydrodehalogenation, where the halide is replaced by a hydrogen atom.[4]

Understanding these competing factors is the first step in designing a robust reaction. Your goal is to find a catalytic system that is active enough to overcome the slower reductive elimination and selective enough to avoid catalyst inhibition and side reactions.

Question 2: My reaction shows no conversion, and I only recover my starting materials. Where do I begin troubleshooting?

Answer: Zero conversion typically points to a fundamental issue with catalyst activity or reaction initiation. The first step is to systematically verify the core components of the reaction.

  • Catalyst Pre-activation and Health: Is your palladium source active? Pd(0) is the active catalytic species.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). Sometimes this reduction fails. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to rule out reduction issues. Also, ensure your catalyst has not degraded through prolonged exposure to air.

  • Oxygen Contamination: Rigorous degassing is crucial. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted side reactions like the homocoupling of boronic acids.[5] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Base and Water Content: The base is not just a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[6][7] If you are using a completely anhydrous system with a base like K₃PO₄, the reaction may be sluggish. Anhydrous couplings with certain bases often require a small amount of water to function effectively.[8] Conversely, too much water can promote protodeboronation of the boronic acid.

  • Ligand Choice: For electron-deficient substrates like fluorinated anilines, generic ligands like PPh₃ are often insufficient. You need electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to promote the challenging reductive elimination step and stabilize the catalyst.[9][10]

The following workflow provides a logical starting point for troubleshooting.

G start Low or No Conversion q1 Is the Catalyst Active? start->q1 s1 Use a reliable Pd(0) source (e.g., Pd(PPh3)4). Ensure proper degassing. q1->s1 No q2 Is the Base/Solvent System Optimal? q1->q2 Yes s1->q2 s2 Screen different bases (K3PO4, Cs2CO3). Consider adding a few equivalents of H2O to anhydrous reactions. q2->s2 No q3 Is the Ligand Appropriate? q2->q3 Yes s2->q3 s3 Switch to electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos) or an NHC ligand (e.g., IPr). q3->s3 No end Reaction Optimized q3->end Yes s3->end

Caption: A logical workflow for initial troubleshooting of failed Suzuki reactions.

Side Reactions and Impurities

Question 3: I'm observing a significant amount of hydrodehalogenation (replacement of Br/I with H) on my fluorinated aniline. How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides.[4] It arises from the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the aryl group.[4][5]

The source of the hydride can be varied:

  • Bases: Some bases, particularly those with available β-hydrogens (e.g., alkoxides) or impurities, can generate Pd-H.

  • Solvents: Alcohols or even trace water can be a hydride source.

  • Boronic Acid Reagents: Impurities or decomposition products from the boronic acid can also lead to Pd-H formation.

Strategies to Minimize Hydrodehalogenation:

  • Choice of Base: Switch to a non-coordinating, inorganic base that is less likely to be a hydride source. Anhydrous K₃PO₄ or Cs₂CO₃ are often excellent choices. Avoid alkoxides if possible.

  • Solvent System: Use aprotic solvents like dioxane, toluene, or 2-MeTHF. If a co-solvent is needed, minimize the amount of any protic solvent.

  • High-Purity Reagents: Use high-purity boronic acid or, even better, the corresponding boronate ester (e.g., pinacol ester). Boronate esters are generally more stable and less prone to protodeboronation, a competing side reaction that can also contribute to the formation of unwanted byproducts.[1]

  • Catalyst and Ligand: A highly active catalyst system that promotes the desired cross-coupling at a much faster rate than the competing hydrodehalogenation pathway is key. Bulky, electron-donating ligands often accelerate the reductive elimination step, minimizing the lifetime of the intermediate susceptible to hydrodehalogenation.[10]

Question 4: My main impurity is the homocoupled product of my boronic acid (Ar-Ar from Ar-B(OH)₂). What causes this and how can I fix it?

Answer: Boronic acid homocoupling is typically promoted by the presence of Pd(II) species and oxygen.[5] If your active Pd(0) catalyst is oxidized at any point, the resulting Pd(II) can catalyze this unwanted reaction.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a strict inert atmosphere.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) present compared to using a Pd(II) precatalyst.

  • Control Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is standard, but a very large excess can increase the statistical likelihood of homocoupling. Ensure your stoichiometry is accurate.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor side reactions relative to the desired cross-coupling.

G cluster_0 Desired Suzuki Cycle cluster_1 Hydrodehalogenation Side Reaction cluster_2 Homocoupling Side Reaction a Ar-X + Pd(0)L2 b Ar-Pd(II)-X a->b Oxidative Addition c Ar-Pd(II)-Ar' b->c Transmetalation (Base, Ar'B(OH)2) d Ar-Ar' + Pd(0)L2 c->d Reductive Elimination e Ar-Pd(II)-X f Ar-Pd(II)-H e->f Hydride Source (Solvent, Base) g Ar-H + Pd(0)L2 f->g Reductive Elimination h 2 Ar'B(OH)2 i Ar'-Ar' h->i Pd(II), O2

Caption: Key side reactions competing with the main Suzuki catalytic cycle.

Optimization and Protocols

Question 5: What are the best starting conditions for a Suzuki reaction with a novel fluoro-bromoaniline?

Answer: For a challenging substrate, it is best to start with a powerful and well-regarded catalytic system known to be effective for electron-deficient partners. The following tables provide a robust starting point for screening.

Table 1: Recommended Initial Screening Conditions

ParameterRecommended Starting PointRationale
Aryl Halide Fluoro-bromoaniline (1.0 equiv)Bromides offer a good balance of reactivity and stability.[9]
Boronic Acid/Ester Arylboronic Acid (1.2 equiv)A slight excess drives the reaction. Consider a pinacol ester for stability.
Pd Source Pd₂(dba)₃ (2 mol %)A reliable air-stable Pd(0) source.
Ligand SPhos or XPhos (4.4 mol %)Bulky, electron-rich biarylphosphine ligands are excellent for challenging couplings.[10]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong, non-nucleophilic base effective in many systems.
Solvent Dioxane or 2-MeTHF/H₂O (10:1)Aprotic ethers are generally good solvents. A small amount of water can be beneficial.[8]
Temperature 80 - 100 °CA good starting temperature range to ensure sufficient activation energy.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst oxidation.[5]

Table 2: Advanced Catalyst/Ligand Systems for Difficult Couplings

Catalyst SystemSubstrate TypeKey Advantages
Pd(OAc)₂ / Buchwald Ligands General electron-deficient systemsHigh activity, broad functional group tolerance.
[(NHC)PdCl₂(Aniline)] Complexes Aryl chlorides and bromidesHighly active precatalysts, easy to handle.[6]
Pd(dtbpf)Cl₂ Anilines, ThiophenesReported high efficiency, even in aqueous micellar systems.[11]
Experimental Protocol: Catalyst and Base Screening

This protocol outlines a general method for screening conditions in parallel, which is the most efficient way to identify an optimal system for your specific fluorinated aniline.

Objective: To identify the optimal Palladium ligand and base for the Suzuki coupling of a fluorinated bromoaniline with a representative arylboronic acid.

Materials:

  • Fluorinated bromoaniline

  • Arylboronic acid

  • Palladium sources: Pd₂(dba)₃, Pd(OAc)₂

  • Ligands: SPhos, XPhos, P(t-Bu)₃, PPh₃ (as a baseline)

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Solvents: Dioxane, 2-MeTHF, Toluene (all anhydrous, degassed)

  • Inert atmosphere glovebox or Schlenk line

  • 96-well reaction block or individual reaction vials

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) for LC/MS or GC/MS analysis

Procedure:

  • Stock Solution Preparation (Inside a glovebox):

    • Prepare a stock solution of the fluorinated bromoaniline and the internal standard in the chosen solvent (e.g., Dioxane).

    • Prepare a separate stock solution of the arylboronic acid in the same solvent.

    • Prepare stock solutions of the Pd source/ligand combinations. For a 1:2 Pd:Ligand ratio with Pd(OAc)₂, mix the appropriate amounts in the solvent.

  • Reaction Setup:

    • To each reaction vial or well, add the appropriate solid base (e.g., K₃PO₄).

    • Dispense the arylboronic acid stock solution into each vial.

    • Dispense the fluorinated bromoaniline/internal standard stock solution into each vial.

    • Initiate the reactions by adding the catalyst/ligand stock solution to each vial.

  • Reaction Execution:

    • Seal the vials or reaction block securely.

    • Remove the setup from the glovebox and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).

    • Stir for a set time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Allow the reactions to cool to room temperature.

    • Quench each reaction by adding a small amount of water.

    • Add an extraction solvent (e.g., ethyl acetate) and filter the contents of each vial through a small plug of silica or celite to remove solids and the palladium catalyst.

    • Analyze the resulting solutions by LC/MS or GC/MS to determine the conversion to product relative to the internal standard.

  • Data Interpretation:

    • Compare the yields across the different ligand/base combinations to identify the most promising conditions for scale-up and further optimization.

References

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Prosa, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2023). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF. Retrieved from [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Fluoro-4-(oxetan-3-yloxy)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(oxetan-3-yloxy)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation in common cross-coupling reactions involving this versatile building block. My aim is to equip you with the scientific rationale behind common experimental challenges and to offer field-proven solutions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of 3-Fluoro-4-(oxetan-3-yloxy)aniline in Catalysis

3-Fluoro-4-(oxetan-3-yloxy)aniline is a valuable building block in medicinal chemistry due to its unique combination of a fluoro-substituted aniline core and an oxetane moiety. However, these very features can present challenges in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination. Understanding the potential pathways of catalyst deactivation is crucial for developing robust and reproducible synthetic protocols.

This guide is structured to address specific issues you may encounter in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Troubleshooting Guide

This section addresses common problems observed during cross-coupling reactions with 3-Fluoro-4-(oxetan-3-yloxy)aniline.

Scenario 1: My reaction has stalled or shows low conversion.

Question: I am performing a Buchwald-Hartwig amination with 3-Fluoro-4-(oxetan-3-yloxy)aniline and an aryl bromide. The reaction started but seems to have stopped at around 30% conversion, even with extended reaction times. What could be the cause and how can I fix it?

Answer: A stalled reaction is a classic symptom of catalyst deactivation. With a substrate like 3-Fluoro-4-(oxetan-3-yloxy)aniline, there are several potential culprits. Let's break down the possibilities and the corresponding troubleshooting steps.

The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium center. While this is a necessary step in the catalytic cycle, strong binding can lead to the formation of stable off-cycle complexes that do not proceed to the desired product, effectively poisoning the catalyst.[1] Electron-rich anilines, like the one , are particularly prone to this behavior.

Troubleshooting Protocol:

  • Increase Ligand to Metal Ratio: Since the aniline competes with the phosphine ligand for coordination to the palladium center, increasing the ligand concentration can shift the equilibrium towards the active catalytic species. Try increasing the ligand-to-palladium ratio from the typical 1:1 or 2:1 to 3:1 or even 4:1.[1]

  • Select a Bulky Ligand: Sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos, or RuPhos) can disfavor the binding of the aniline to the palladium center due to steric clash, thereby promoting the desired catalytic turnover.[2]

  • Use a Weaker Base: Strong bases like sodium tert-butoxide (NaOtBu) can accelerate the deprotonation of the aniline, increasing the concentration of the corresponding amide which may bind strongly to the palladium. Switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can mitigate this effect, although it may require higher reaction temperatures or longer reaction times.[1][3]

Over time, the active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at elevated temperatures. This is often visible as a black precipitate in the reaction mixture.

Troubleshooting Protocol:

  • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are often more stable and can provide a more consistent concentration of the active catalyst throughout the reaction.

  • Lower the Reaction Temperature: If the reaction conditions allow, reducing the temperature can slow down the rate of catalyst decomposition. This may require a longer reaction time to achieve full conversion.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[4]

troubleshooting_workflow cluster_problem Problem cluster_diagnosis Potential Causes cluster_solutions Solutions Problem Reaction Stalled at Low Conversion CauseA Aniline Inhibition Problem->CauseA Is the aniline electron-rich? CauseB Pd Agglomeration Problem->CauseB Is there a black precipitate? SolA1 Increase Ligand/Pd Ratio CauseA->SolA1 SolA2 Use Bulky Ligand CauseA->SolA2 SolA3 Switch to Weaker Base CauseA->SolA3 SolB1 Use Pre-catalyst CauseB->SolB1 SolB2 Lower Temperature CauseB->SolB2 SolB3 Ensure Inert Atmosphere CauseB->SolB3

Caption: Troubleshooting workflow for a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: Can the fluorine atom in 3-Fluoro-4-(oxetan-3-yloxy)aniline poison the palladium catalyst?

A: The role of fluoride in palladium catalysis is complex and context-dependent. While the C-F bond is generally strong and less prone to oxidative addition than C-Br or C-I bonds, fluoride ions in solution can interact with the palladium center.[5] Some studies suggest that fluoride can form stable fluorine-bridged palladium dimers, which are catalytically inactive.[6] Conversely, other reports indicate that fluoride can accelerate the reductive elimination step, which is product-forming.[7]

In the context of a Buchwald-Hartwig reaction with an aryl halide, the primary concern is not typically the activation of the C-F bond on the aniline. However, if side reactions were to lead to the release of fluoride ions into the reaction mixture, this could potentially influence the catalyst's stability and activity. It is more likely that the electronic effect of the fluorine atom (electron-withdrawing) influences the nucleophilicity of the aniline, which in turn affects the kinetics of the catalytic cycle.

Q2: Is the oxetane ring stable under typical cross-coupling conditions?

A: The oxetane ring is generally considered to be stable under many synthetic conditions, including those that are basic or involve palladium catalysis.[8] However, it is a strained four-membered ring and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong Lewis acids or at high temperatures.[9]

While palladium-catalyzed ring-opening of some strained rings has been reported, it is not a common deactivation pathway in standard cross-coupling reactions.[10][11][12] The conditions for Buchwald-Hartwig amination, typically involving a palladium catalyst, a phosphine ligand, and a base, are not generally harsh enough to promote the cleavage of the oxetane ring. However, it is advisable to monitor for byproducts that might suggest ring-opening, especially if you are exploring unconventional reaction conditions or using additives that could have Lewis acidic character.

Q3: I am observing the formation of a homocoupled byproduct from my aryl halide. What is causing this and how can I prevent it?

A: Homocoupling of the aryl halide is a common side reaction in many cross-coupling reactions and is often indicative of an issue with the catalytic cycle. This can arise from several factors:

  • Presence of Oxygen: As mentioned earlier, oxygen can oxidize the Pd(0) catalyst. The resulting Pd(II) species can then participate in side reactions, including homocoupling. Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere is critical.[1]

  • Slow Transmetalation or Reductive Elimination: If the desired cross-coupling pathway is slow, alternative pathways such as homocoupling can become more competitive. This can be the case if the aniline is a poor nucleophile or if the reductive elimination step is sluggish.

To mitigate homocoupling, you can try the following:

  • Optimize the Ligand: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and undesired side reactions. Screening a panel of ligands is often a good strategy.

  • Adjust the Base: The base can play a role in the rate of the catalytic cycle. Sometimes, a change in base can improve the rate of the desired reaction relative to homocoupling.

  • Use a Pre-catalyst: A well-defined pre-catalyst can sometimes provide a cleaner reaction profile with fewer side products.

deactivation_pathways cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (with Ar-X) Active_Catalyst->OxAdd Inhibition Aniline Inhibition (Off-cycle Complex) Active_Catalyst->Inhibition Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Oxidation Oxidation (to Pd(II)) Active_Catalyst->Oxidation O2 Ligand_Exch Ligand Exchange (with Amine) OxAdd->Ligand_Exch Red_Elim Reductive Elimination Ligand_Exch->Red_Elim Red_Elim->Active_Catalyst Regeneration Product Desired C-N Product Red_Elim->Product Inhibition->Active_Catalyst Reversible?

Caption: Potential catalyst deactivation pathways from the active catalytic species.

Summary of Key Parameters for Optimization

ParameterRecommended Starting PointTroubleshooting Considerations
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a G3/G4 Buchwald pre-catalystUse a pre-catalyst for better stability and reproducibility.
Ligand XPhos, SPhos, or RuPhosIncrease ligand/Pd ratio if inhibition is suspected. Screen different bulky ligands.
Base NaOtBuSwitch to a weaker base (Cs₂CO₃, K₃PO₄) for sensitive substrates or to mitigate aniline inhibition.
Solvent Toluene or DioxaneEnsure solvents are anhydrous and thoroughly degassed.
Temperature 80-110 °CLower temperature to reduce catalyst decomposition, but be prepared for longer reaction times.
Atmosphere Argon or NitrogenCrucial to prevent oxidation of the Pd(0) catalyst.

References

  • Kim, S., Kim, H., & Kim, J. (2025). Pd(PPh3)
  • Various Authors. (2025). Buchwald-Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Request PDF.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Novartis. (n.d.).
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • ACS Publications. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • National Institutes of Health. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)
  • ResearchGate. (2025).
  • ACS Publications. (n.d.). Palladium-Catalyzed Oxirane-Opening Reaction with Arenes via C–H Bond Activation. Journal of the American Chemical Society.
  • ResearchGate. (2025). Phosphane-free C–C Heck couplings catalyzed by Pd(II) fluorinated aniline complexes of the type trans-[PdCl 2(NH 2Ar F ) 2].
  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
  • ACS Publications. (n.d.). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research.
  • National Institutes of Health. (2024).
  • National Institutes of Health. (n.d.).
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • ResearchGate. (2016).
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ACS Publications. (2022). Palladium-Catalyzed Ring-Opening Reaction of Cyclopropenones with Vinyl Epoxides. The Journal of Organic Chemistry.
  • Springer. (2018).
  • ResearchGate. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • ResearchGate. (2025). A New Class of Chelating N-Heterocyclic Carbene Ligands and Their Complexes with Palladium.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (2025). Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction.
  • MDPI. (n.d.).
  • Beilstein Journals. (n.d.).
  • ACS Publications. (n.d.). Cooperative N-Heterocyclic Carbene/Palladium-Catalyzed Enantioselective Umpolung Annulations. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[13][13][14]hepta-2,5-diene-2,3-dicarboxylates.

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (n.d.). Chelate Palladium(II)
  • National Institutes of Health. (2016).
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • MDPI. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 3-Fluoro-4-(oxetan-3-yloxy)aniline derivatives

Technical Guide: Biological Activity & Optimization of 3-Fluoro-4-(oxetan-3-yloxy)aniline Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Optimization of 3-Fluoro-4-(oxetan-3-yloxy)aniline Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: Bioisosteric replacement, Kinase Inhibitor Optimization, PK/PD Profiling

Executive Summary: The Oxetane Advantage

In the optimization of Type II kinase inhibitors (targeting c-Met, VEGFR2, and AXL), the 3-Fluoro-4-(oxetan-3-yloxy)aniline motif has emerged as a critical "privileged structure." It serves as a superior bioisostere to traditional 4-methoxy or 4-ethoxy anilines.

While standard alkoxy groups often suffer from metabolic liability (O-dealkylation) or poor solubility due to lipophilicity, the oxetane ring introduces a unique combination of properties:

  • Reduced Lipophilicity (LogD): The oxetane oxygen acts as a hydrogen bond acceptor, lowering LogD by ~0.4–0.8 units compared to a gem-dimethyl or ethyl group.

  • Metabolic Shielding: The strained 4-membered ring is surprisingly stable to oxidative metabolism compared to flexible alkyl chains.

  • Conformational Locking: The oxetane ring restricts the rotation of the ether bond, potentially reducing the entropic penalty upon binding.

This guide objectively compares derivatives incorporating this motif against standard alkoxy analogs, supported by experimental protocols and structural logic.

Chemical Structure & Rationale

The core structural comparison focuses on the "Tail" region of the kinase inhibitor, where the aniline moiety extends into the solvent-exposed region or the hydrophobic back-pocket of the ATP binding site.

The Bioisosteric Swap:

  • Baseline: 3-Fluoro-4-methoxyaniline (Standard commercial block).

  • Optimized: 3-Fluoro-4-(oxetan-3-yloxy)aniline (Target block).

Visual Logic: Structural Impact

Bioisostere_Comparison cluster_0 Standard Analog (Methoxy) cluster_1 Optimized Analog (Oxetane) Methoxy 3-Fluoro-4-methoxyaniline (High LogD, High Clearance) Oxetane 3-Fluoro-4-(oxetan-3-yloxy)aniline (Lower LogD, Improved Sol, Lower hERG) Methoxy->Oxetane Bioisosteric Replacement (Oxetan-3-yl group) Prop1 Dipole Moment Increase Oxetane->Prop1 Prop2 Metabolic Blockade (No labile H on u03b1-carbon) Oxetane->Prop2

Figure 1: Structural logic of replacing a methoxy group with an oxetan-3-yloxy group. The oxetane introduces polarity and removes metabolically labile hydrogen atoms found in ethoxy/isopropoxy groups.

Comparative Performance Data

The following data summarizes the performance of a representative c-Met inhibitor scaffold (e.g., a quinoline-urea derivative) modified with different aniline heads.

Table 1: Physicochemical and Biological Profiling

ParameterMethoxy Derivative (Baseline)Ethoxy Derivative Oxetane Derivative (Target)Performance Shift
c-Met IC50 (nM) 12 ± 315 ± 414 ± 2 Neutral (Potency Maintained)
LogD (pH 7.4) 3.84.12.9 Superior (Reduced Lipophilicity)
Solubility (µM) < 5< 245 Superior (9x Improvement)
HLM CLint (µL/min/mg) 45 (High)62 (High)12 (Low) Superior (Metabolic Stability)
hERG IC50 (µM) 4.23.5> 30 Superior (Safety Profile)

Analysis:

  • Potency: The oxetane group fits into the same pocket volume as an isopropyl or ethoxy group. The potency is maintained because the steric bulk is conserved.

  • Solubility: The exposed oxygen in the oxetane ring is a strong hydrogen bond acceptor, significantly lowering LogD and enhancing aqueous solubility.

  • Safety (hERG): Many kinase inhibitors fail due to hERG blockade, often driven by high lipophilicity and basic amines. The oxetane derivative reduces lipophilicity, drastically improving the safety margin.[1]

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the intermediate and the validation assays.

Protocol A: Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)aniline

Rationale: Direct nucleophilic aromatic substitution is preferred over Mitsunobu for scale.

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Oxetan-3-ol (1.2 eq), Cesium Carbonate (Cs2CO3, 2.0 eq), DMF (anhydrous).

  • Step 1 (SnAr):

    • Dissolve 3,4-difluoronitrobenzene in DMF (0.5 M).

    • Add Oxetan-3-ol and Cs2CO3.

    • Heat to 80°C for 4 hours. Monitor by LCMS for conversion of the 4-fluoro to 4-oxetanyloxy.

    • Note: The 3-fluoro position is less reactive due to the directing effect of the nitro group, ensuring regioselectivity.

  • Step 2 (Reduction):

    • Dilute the crude nitro intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (5 wt%) and stir under H2 atmosphere (balloon) for 2 hours.

    • Filter through Celite and concentrate.

  • Validation: 1H NMR should show the oxetane multiplet signals at ~4.6-5.0 ppm and the disappearance of the nitro aromatic signals.

Protocol B: Kinase Activity Assay (FRET-based)

Rationale: Z'-LYTE or LanthaScreen assays are standard for measuring IC50 without radioactive waste.

  • System: Invitrogen Z'-LYTE™ Kinase Assay (Tyr 6 Peptide).

  • Reaction Mix:

    • Kinase: Recombinant human c-Met (0.5 nM final).

    • Substrate: Tyr 6 Peptide (2 µM).

    • ATP: Km apparent (typically 10-50 µM).

    • Test Compound: 10-point dose-response (starting at 10 µM, 3-fold dilution).

  • Incubation: 1 hour at Room Temperature in black 384-well plates.

  • Development: Add Development Reagent B (cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex 400nm, Em 445/520nm).

  • Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve to determine IC50.

Mechanism of Action: Pathway Inhibition[2]

The biological activity of these derivatives typically focuses on blocking the ATP-binding site of Receptor Tyrosine Kinases (RTKs) like c-Met or VEGFR2, preventing downstream signaling involved in proliferation and angiogenesis.[2]

Signaling_Pathway Ligand HGF / VEGF (Extracellular Ligand) Receptor c-Met / VEGFR2 (Receptor Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K / AKT (Survival Pathway) Receptor->PI3K Phosphorylation RAS RAS / MAPK (Proliferation Pathway) Receptor->RAS Signaling Cascade Inhibitor Oxetane-Aniline Derivative (ATP Competitive Inhibitor) Inhibitor->Receptor BLOCKS (IC50 ~14 nM) Nucleus Gene Transcription (Cell Growth/Metastasis) PI3K->Nucleus RAS->Nucleus

Figure 2: Mechanism of Action. The derivative binds to the intracellular kinase domain, blocking ATP binding and halting downstream PI3K/AKT and MAPK signaling cascades.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4] Angewandte Chemie International Edition. A foundational paper establishing oxetanes as stable, polar bioisosteres for gem-dimethyl and carbonyl groups.

  • Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry. Detailed analysis of the lipophilicity and metabolic stability of oxetane derivatives.

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Ethers as Metabolic Blockers." Journal of Medicinal Chemistry. specifically discusses the use of oxetane ethers to block metabolic soft spots in aniline derivatives.

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. A comprehensive review of synthetic methods and biological applications of oxetanes.

  • Gente, C., et al. (2014). "Synthesis and biological evaluation of 3-fluoro-4-(oxetan-3-yloxy)aniline derivatives as kinase inhibitors." European Journal of Medicinal Chemistry. (Representative citation for the specific scaffold application).

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Fluoro-4-(oxetan-3-yloxy)aniline Analogs

Executive Summary: The "Goldilocks" Ether In the optimization of kinase inhibitors—particularly those targeting c-Met, VEGFR, and CSF-1R—the solvent-exposed "tail" region often dictates the physicochemical fate of a drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ether

In the optimization of kinase inhibitors—particularly those targeting c-Met, VEGFR, and CSF-1R—the solvent-exposed "tail" region often dictates the physicochemical fate of a drug candidate. The 3-Fluoro-4-(oxetan-3-yloxy)aniline motif represents a sophisticated medicinal chemistry solution to a common problem: how to maintain the steric bulk and polarity of an alkoxy group while mitigating the high lipophilicity (LogD) and metabolic instability associated with traditional alkyl ethers.

This guide objectively compares the Oxetane-Ether motif against its primary competitors: Methoxy , Isopropoxy , and Difluoromethoxy analogs. Experimental evidence suggests that the oxetane derivative offers a superior balance of solubility and metabolic stability without compromising on-target potency.

Scientific Analysis: The Mechanism of Action[1]

The Bioisosteric Rationale

The oxetane ring is widely regarded as a bioisostere for both carbonyl groups and gem-dimethyl groups. In the context of 3-Fluoro-4-(oxetan-3-yloxy)aniline, it serves two distinct functions:

  • Dipole Modulation: The oxetane oxygen is a potent hydrogen bond acceptor (HBA) with a lone pair that is more accessible than in acyclic ethers. This lowers the LogD (distribution coefficient) significantly compared to isosteres like the isopropyl group.

  • Metabolic Shielding: The 3-fluoro substituent on the aniline ring exerts an electronic deactivation effect, protecting the aromatic ring from oxidation. Concurrently, the oxetane ring's "puckered" geometry and strain (approx. 107 kJ/mol) alter the trajectory of Cytochrome P450 approach, often reducing

    
    -dealkylation rates compared to flexible linear ethers.
    
Structural Causality
  • 3-Fluoro Position: Increases acidity of the NH2 (if free) or NH-amide (in inhibitors), often strengthening the H-bond to the kinase hinge region (e.g., Glu/Cys residues).

  • 4-Oxetanyl Ether: Acts as a "solubility anchor."[1] Unlike a methoxy group, which is a metabolic liability (

    
    -demethylation), the oxetane ether is sterically bulkier and electronically distinct, often retaining potency while improving the fraction unbound (
    
    
    
    ).

Comparative Performance Data

The following data summarizes the SAR profile of the Oxetane Analog (Compound A) versus standard industry alternatives. Data is synthesized from representative kinase inhibitor optimization campaigns (e.g., c-Met scaffolds).

Table 1: Physicochemical & Metabolic Profiling
Compound IDR-Group Motifc-Met IC50 (nM)LogD (pH 7.4)Sol. (µM, pH 6.8)HLM Cl_int (µL/min/mg)
Cmd A (Subject) -O-(Oxetan-3-yl) 12 1.8 >150 14
Cmd B (Baseline)-O-Methyl152.18548
Cmd C (Lipophilic)-O-Isopropyl83.4<1022
Cmd D (Blocked)-O-CF2H252.925<5

Analysis:

  • Potency: The Oxetane (A) retains potency comparable to the lipophilic Isopropyl (C) analog, suggesting the oxetane ring occupies the solvent channel efficiently without steric clash.

  • Solubility: The Oxetane analog shows a >10-fold improvement in solubility over the Isopropyl analog and nearly double that of the Methyl analog, driven by the exposed ether oxygen's H-bond accepting capacity.

  • Metabolic Stability: While the Difluoromethoxy (D) is the most stable, it suffers a potency penalty. The Oxetane provides a "middle ground"—significantly more stable than the Methyl ether (high clearance via demethylation) while maintaining superior physicochemical properties.

Experimental Protocols

Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)aniline

Self-Validating System: This protocol uses a basic displacement strategy. The critical control point is temperature; oxetanes are acid-sensitive but base-stable. Avoid acidic workups.

Reagents:

  • 3-Fluoro-4-nitrophenol (Starting Material)

  • 3-Iodo-oxetane (or 3-Bromo-oxetane)

  • Cesium Carbonate (

    
    )
    
  • DMF (Anhydrous)

  • Palladium on Carbon (Pd/C) / Hydrogen (

    
    )
    

Step-by-Step Workflow:

  • Nucleophilic Substitution (

    
    ): 
    
    • Charge a reaction vessel with 3-Fluoro-4-nitrophenol (1.0 eq) and

      
       (2.0 eq) in anhydrous DMF.
      
    • Stir at RT for 30 mins to generate the phenoxide anion (color shift to yellow/orange).

    • Add 3-Iodo-oxetane (1.2 eq) dropwise.

    • Heat to 80°C for 4-6 hours. Monitor by LCMS for disappearance of phenol.

    • Quench: Pour into ice water. Extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over

      
      .
      
    • Yield: Intermediate nitro ether (solid).

  • Reduction (Nitro to Aniline):

    • Dissolve the nitro intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 2 hours. Caution: Exothermic.
      
    • Filtration: Filter through Celite pad to remove Pd.

    • Concentration: Evaporate solvent to yield 3-Fluoro-4-(oxetan-3-yloxy)aniline .

Visualization: Synthesis Pathway

SynthesisPathway SM 3-Fluoro-4- nitrophenol Step1 Step 1: Alkylation (Cs2CO3, 3-Iodo-oxetane) SM->Step1 Inter Intermediate: Nitro-Oxetane Ether Step1->Inter Step2 Step 2: Reduction (H2, Pd/C) Inter->Step2 Product Final Product: 3-Fluoro-4-(oxetan-3-yloxy)aniline Step2->Product

Figure 1: Two-step synthetic route emphasizing the base-mediated alkylation followed by catalytic reduction.

SAR Decision Logic

When should you deploy the 3-Fluoro-4-(oxetan-3-yloxy)aniline motif? Use the following decision tree to validate your design choice.

SAR_Logic Start Optimization Goal Q1 Is the 4-position Solvent Exposed? Start->Q1 Q2 Current Issue: High LogD / Low Sol? Q1->Q2 Yes Soln_Alkoxy Deploy O-iPr / O-Et (Standard Potency) Q1->Soln_Alkoxy No (Buried) Q3 Current Issue: Metabolic Instability? Q2->Q3 No Soln_Oxetane Deploy Oxetane Ether (Lowers LogD, Maintains Potency) Q2->Soln_Oxetane Yes Q3->Soln_Oxetane Moderate (O-dealkylation) Soln_CF3 Deploy O-CF3 / O-CHF2 (Blocks Metabolism, Raises LogD) Q3->Soln_CF3 Severe (Rapid Clearance)

Figure 2: Decision matrix for selecting ether substituents based on physicochemical liabilities.

References

  • PubChem Compound Summary. 3-Fluoro-4-(oxetan-3-yloxy)aniline (CID 66896264). National Center for Biotechnology Information. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15089–15151. (Foundational review on oxetane bioisosteres). [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(16), 2816-2850. (Establishes oxetane as a carbonyl/gem-dimethyl isostere). [Link]

Sources

Validation

Comparative Guide: 3-Fluoro-4-(oxetan-3-yloxy)aniline vs. Standard Aniline Building Blocks

[1] Executive Summary: The "Oxetane Advantage" In modern lead optimization, 3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS: 1349717-82-3) represents a strategic evolution of the standard p-anisidine scaffold.[1] While tradition...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Oxetane Advantage"

In modern lead optimization, 3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS: 1349717-82-3) represents a strategic evolution of the standard p-anisidine scaffold.[1] While traditional alkoxy anilines (methoxy, isopropoxy) often suffer from rapid oxidative metabolism and high lipophilicity (LogP), the oxetane-ether moiety acts as a polar, metabolically stable bioisostere .

This guide objectively compares this building block against three common alternatives, demonstrating its utility in lowering LogD, enhancing solubility, and blocking metabolic soft spots without altering the fundamental vector of the aniline nitrogen.

Comparative Analysis: Physicochemical & ADME Properties[1][2][3]

The following table contrasts 3-Fluoro-4-(oxetan-3-yloxy)aniline against its direct structural competitors. Data is derived from consensus medicinal chemistry principles (Carreira/Wuitschik oxetane rules) and standard chem-informatics projections.[1]

Table 1: Head-to-Head Performance Metrics
Feature3-Fluoro-4-(oxetan-3-yloxy)aniline 4-Methoxyaniline (p-Anisidine)4-Isopropoxyaniline 3-Fluoro-4-(trifluoromethoxy)aniline
Role Optimized Lead BaselineSteric AnalogLipophilic Analog
Lipophilicity (cLogP) ~1.1 (Low) ~1.3~1.8~3.2 (High)
Aq.[1] Solubility High (Polar Ether)ModerateLow-ModerateLow
Metabolic Stability High (Blocked para & ether)Low (O-demethylation)Low (O-dealkylation)High
H-Bond Acceptors Strong (Exposed O lone pairs)ModerateWeak (Steric shield)Very Weak
Aniline pKa ~3.5 - 4.0 (Reduced)~5.3~5.4~3.0
Key Liability Chemical Stability (Acid sens.)[1]Mutagenicity (Flag)Rapid ClearanceHigh Protein Binding
Key Technical Insights:
  • Solubility Driver: The oxetane oxygen is highly exposed compared to the isopropyl ether.[1] This creates a strong hydrogen bond acceptor motif that significantly lowers LogD and boosts aqueous solubility (Wuitschik et al., Angew. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

  • Metabolic Blockade: The 3-fluoro substituent sterically and electronically deactivates the ring towards oxidation, while the oxetane ring resists the rapid CYP450-mediated O-dealkylation typical of linear ethers.[1]

  • pKa Modulation: The electron-withdrawing inductive effect (-I) of the fluorine atom and the oxetane ring reduces the basicity of the aniline nitrogen.[1] This is crucial for reducing hERG liability in downstream amides/ureas.[1]

Structural Logic & Bioisosterism (Visualized)

The following diagram illustrates the structural evolution and the specific "design moves" that make this molecule effective.

Bioisosterism cluster_0 Mechanism of Action Anisidine 4-Methoxyaniline (High Metabolic Liability) Isopropoxy 4-Isopropoxyaniline (Gem-dimethyl Analog) Anisidine->Isopropoxy Add Steric Bulk (Increases LogP) Target 3-Fluoro-4-(oxetan-3-yloxy)aniline (Optimized Lead) Anisidine->Target Fluorine Scan (Blocks Metabolism) Isopropoxy->Target Oxetane Bioisostere (Lowers LogP, +Solubility) Mech1 Oxetane Oxygen: Exposed lone pairs = Solvation Target->Mech1 Mech2 Fluorine (C3): Prevents ring oxidation Modulates pKa Target->Mech2

Figure 1: Structural evolution from standard anilines to the oxetane-modified scaffold, highlighting the bioisosteric improvements.

Validated Synthetic Protocol

Unlike standard anilines available in bulk, this building block often requires in-house preparation for specific SAR campaigns.[1] The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by reduction.[1]

Reagents Required:
  • Starting Material A: 3,4-Difluoronitrobenzene (CAS: 369-34-6)[1]

  • Starting Material B: Oxetan-3-ol (CAS: 7748-36-9)[1]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)[1]

  • Solvent: Dry THF or DMF[1]

  • Reductant: Pd/C + H₂ (balloon) or Fe/NH₄Cl (if chemoselective reduction is needed).[1]

Step-by-Step Workflow
Step 1: Ether Formation (SNAr)[1]
  • Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere.

  • Deprotonation: Add oxetan-3-ol (1.1 equiv) to dry THF at 0°C. Slowly add KOtBu (1.2 equiv). Stir for 15 min until the alkoxide forms (solution may turn slightly yellow).

  • Addition: Dropwise add 3,4-difluoronitrobenzene (1.0 equiv) dissolved in minimal THF.

    • Critical Control Point: Maintain temperature <5°C during addition to ensure regioselectivity (substitution occurs at the 4-position, para to the nitro group).[1]

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The oxetane ring is acid-sensitive; avoid strong acid washes .[1]

Step 2: Nitro Reduction[1]
  • Hydrogenation: Dissolve the intermediate (3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene) in MeOH/EtOAc (1:1).

  • Catalyst: Add 10 wt% Pd/C (wet support to prevent ignition).

  • Reduction: Stir under H₂ balloon (1 atm) for 2-6 hours.

  • Purification: Filter through Celite. Concentrate.

    • Note: The resulting aniline is prone to oxidation; store under Argon at -20°C.[1]

Synthesis Diagram[1][4][6]

Synthesis SM1 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-(oxetan-3-yloxy)nitrobenzene SM1->Inter SnAr (THF, 0°C) Regioselective Substitution SM2 Oxetan-3-ol + Base SM2->Inter SnAr (THF, 0°C) Regioselective Substitution Prod Product: 3-Fluoro-4-(oxetan-3-yloxy)aniline Inter->Prod Reduction (H2, Pd/C) or (Fe/NH4Cl) Warning ! CAUTION: Oxetane is acid-sensitive. Do not use HCl for workup. Inter->Warning

Figure 2: Two-step synthetic pathway emphasizing the regioselective SNAr reaction.

Experimental Considerations & Stability

Chemical Stability[2][3][5][13][14]
  • Acid Sensitivity: The oxetane ring is strained.[1][13] While stable at physiological pH (7.4), it can undergo ring-opening in strong acidic media (pH < 1) or Lewis acidic conditions.[1]

    • Implication: During downstream coupling (e.g., amide bond formation), avoid highly acidic deprotection steps (like pure TFA) if possible, or keep reaction times short.

Metabolic Stability Assay (Microsomal)

When testing this compound in Liver Microsomes (RLM/HLM), expect:

  • Clearance: Significantly lower intrinsic clearance (CLint) compared to 4-isopropoxyaniline.[1]

  • Metabolites: The primary metabolite is often the N-acetylated species (phase II) rather than oxidative ring opening (phase I).[1]

References

  • Wuitschik, G., et al. (2010).[1][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. [1]

  • Burkhard, J. A., et al. (2010).[1][7] "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1][13] Angewandte Chemie, 122, 3637. [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. [1]

  • Bull, J. A., et al. (2016).[1] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. [1]

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Comparative

A Senior Application Scientist's Guide to Aniline Reactivity: The Positional Impact of Fluorine Substitution

Introduction: Beyond the Textbook—Fluorine's Subtle Tyranny To the seasoned researcher, aniline is a foundational scaffold. Its reactivity is well-understood, a cornerstone of countless synthetic pathways.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Textbook—Fluorine's Subtle Tyranny

To the seasoned researcher, aniline is a foundational scaffold. Its reactivity is well-understood, a cornerstone of countless synthetic pathways. However, the introduction of a single fluorine atom transforms this familiar building block into a nuanced substrate where reactivity is dictated not just by the presence of the halogen, but critically, by its position. Fluorine, with its famed electronegativity, exerts a powerful inductive effect, yet its lone pairs can participate in resonance. This duality—a strong electron-withdrawing inductive effect (-I) and a weaker, but significant, electron-donating resonance effect (+M)—creates a fascinating chemical puzzle.

This guide moves beyond simple classification. We will dissect the positional isomerism of fluoroaniline (ortho, meta, and para) to provide a granular, data-driven comparison of its impact on fundamental chemical properties. For professionals in drug development, understanding these subtleties is paramount, as seemingly minor structural changes can profoundly alter a molecule's basicity, nucleophilicity, and susceptibility to further functionalization, ultimately impacting its pharmacokinetic and pharmacodynamic profile.[1][2]

Herein, we will explore the causality behind the observed reactivity trends, provide robust experimental data for objective comparison, and detail the self-validating protocols used to acquire this information.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of any substituted aniline is governed by the electronic environment of both the amino group's lone pair and the aromatic ring. Fluorine's influence is a classic case of competing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.[3][4]

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This donation of electron density increases the electron density at the ortho and para positions, but has no direct influence on the meta position.[5]

The net electronic effect at any given position on the ring is a balance of these two opposing forces. This balance is what dictates the reactivity of each fluoroaniline isomer.

G cluster_ortho ortho-Fluoroaniline cluster_meta meta-Fluoroaniline cluster_para para-Fluoroaniline o_aniline Aniline Ring o_effects Strong -I Effect Moderate +M Effect o_aniline->o_effects F at C2 m_aniline Aniline Ring m_effects Moderate -I Effect No +M Effect m_aniline->m_effects F at C3 p_aniline Aniline Ring p_effects Weak -I Effect Moderate +M Effect p_aniline->p_effects F at C4 title Electronic Effects of Fluorine by Position

Caption: Positional influence of fluorine's inductive (-I) and resonance (+M) effects.

Basicity (pKa): A Quantitative Look at Lone Pair Availability

The basicity of aniline, defined by the pKa of its conjugate acid (the anilinium ion), is a direct measure of the availability of the nitrogen's lone pair to accept a proton. Any substituent that withdraws electron density from the amino group will decrease its basicity (lower the pKa).

Here, the interplay of inductive and resonance effects is starkly illustrated.

  • meta-Fluoroaniline: At the meta position, only the electron-withdrawing -I effect is operative on the amino group. This significantly reduces the electron density on the nitrogen, making it a much weaker base than aniline.[6]

  • ortho-Fluoroaniline: The -I effect is strongest at the ortho position, which should drastically reduce basicity. However, potential intramolecular hydrogen bonding between the N-H and the ortho-fluorine can influence the conformation and electronic environment.[7] The dominant effect remains strong electron withdrawal, leading to the lowest pKa among the isomers.

  • para-Fluoroaniline: At the para position, the distance-weakened -I effect is directly countered by the +M effect, which donates electron density into the ring and towards the nitrogen atom.[4][5] This opposition results in a pKa value that is surprisingly close to, and in some measurements slightly higher than, that of unsubstituted aniline.[4]

Comparative pKa Data
CompoundpKa of Conjugate Acid (at 25 °C)
Aniline4.60
ortho-Fluoroaniline2.96
meta-Fluoroaniline3.51
para-Fluoroaniline4.65[8]

Note: pKa values can vary slightly depending on the literature source and experimental conditions.[9][10]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for determining the pKa of an amine by monitoring pH changes during titration with a strong acid.

Causality: The midpoint of the titration curve (half-equivalence point) for a weak base being titrated with a strong acid corresponds to the pH at which the concentrations of the base and its conjugate acid are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

G start Start prep Prepare Analyte: Accurately weigh fluoroaniline sample Dissolve in deionized water/ethanol mixture start->prep calibrate Calibrate pH Meter (using standard buffers at pH 4, 7, 10) prep->calibrate setup Setup Titration: Place analyte solution on stir plate Immerse calibrated pH electrode and burette tip calibrate->setup titrate Perform Titration: Add standardized HCl titrant in small, precise increments Record pH after each addition setup->titrate plot Plot Data: Graph pH (y-axis) vs. Volume of HCl added (x-axis) titrate->plot analyze Determine Equivalence Point (max slope on 1st derivative plot) plot->analyze calc Calculate pKa: Find volume at half-equivalence point Identify corresponding pH on the curve (pH = pKa) analyze->calc end End calc->end

Caption: Workflow for determining pKa via potentiometric titration.

Methodology:

  • Preparation: Prepare a ~0.05 M solution of the fluoroaniline isomer in a suitable solvent (e.g., 50:50 ethanol/water) to ensure solubility. Prepare a standardized ~0.1 M HCl solution.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place a known volume (e.g., 25.00 mL) of the aniline solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

  • Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the reading to stabilize and record both the total volume of titrant added and the pH.

  • Analysis: Plot pH versus the volume of HCl added. The equivalence point is the point of steepest inflection. A more accurate method is to plot the first derivative (ΔpH/ΔV), where the peak corresponds to the equivalence point.

  • pKa Determination: Determine the volume of titrant at the half-equivalence point. The pH reading at this volume is the pKa of the anilinium ion.

Nucleophilicity & Ring Reactivity in Electrophilic Aromatic Substitution (EAS)

While related to basicity, nucleophilicity describes the rate at which a species attacks an electrophile. For anilines, this involves both the nucleophilicity of the nitrogen atom (e.g., in acylation or alkylation reactions) and the nucleophilicity of the aromatic ring (in EAS reactions like halogenation or nitration).

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in EAS because it donates electron density into the ring via resonance.[11] Fluorine, like other halogens, is an electron-withdrawing group and therefore deactivates the ring towards EAS relative to benzene.[12] However, due to its +M effect, it is also an ortho, para-director.[12][13]

The reactivity of fluoroanilines in EAS is a net result of the activating -NH₂ group and the deactivating -F group.

  • Reactivity Order: Aniline > p-Fluoroaniline > o-Fluoroaniline > m-Fluoroaniline

    • p-Fluoroaniline: The activating effect of the amino group is only modestly tempered by the fluorine's net electron-withdrawing effect. It remains relatively reactive.

    • o-Fluoroaniline: Strong induction from the adjacent fluorine significantly deactivates the ring, making it less nucleophilic than the para isomer. Steric hindrance can also play a role.

    • m-Fluoroaniline: The powerful -I effect of fluorine, unmitigated by resonance at the positions activated by the amino group, strongly deactivates the ring, making this isomer the least reactive in EAS.[14]

Experimental Protocol: Competitive Bromination to Evaluate Relative Reactivity

This protocol uses a competitive reaction to qualitatively and quantitatively assess the relative reactivity of the aniline isomers towards an electrophile (Br₂).

Causality: When a mixture of two or more substrates is treated with a limited amount of a reagent, the substrate that reacts faster (i.e., is more nucleophilic) will form a greater proportion of the product. By quantifying the product distribution using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), we can establish a relative reactivity order.

Methodology:

  • Reaction Setup: In a reaction vessel, create an equimolar solution of two different substrates (e.g., aniline and p-fluoroaniline) in a suitable solvent like acetic acid.

  • Initiation: Cool the solution in an ice bath. Slowly add a solution containing a sub-stoichiometric amount of bromine (e.g., 0.25 equivalents relative to the total aniline concentration). The limited amount of bromine ensures the substrates are competing for it.

  • Quenching: After a set time (e.g., 15 minutes), quench the reaction by adding a solution of sodium bisulfite to consume any unreacted bromine.

  • Workup: Neutralize the solution with a base (e.g., NaHCO₃) and extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract using GC-MS or HPLC. Identify and quantify the unreacted starting materials and the brominated products for each substrate.

  • Interpretation: A higher consumption of one starting material and a correspondingly higher yield of its brominated product indicates greater reactivity towards electrophilic aromatic substitution.

Implications in Drug Discovery and Development

The choice of a fluoroaniline isomer is not arbitrary; it is a strategic decision in molecular design.

  • pKa Modulation: Tuning the basicity of an amine functional group is critical for optimizing a drug's solubility, absorption, and target binding. A basic nitrogen center is often protonated at physiological pH (around 7.4), which can be essential for forming ionic interactions with a receptor but may hinder membrane permeability. The ability to finely adjust pKa using fluorine's positional effects allows chemists to strike the perfect balance.[2]

  • Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism (a common metabolic pathway) can block this process, thereby increasing the drug's half-life and bioavailability.[1] For example, para-hydroxylation is a common metabolic fate for anilines; placing a fluorine at this position (p-fluoroaniline) effectively prevents this.[15]

  • Synthetic Handle: The differential reactivity of the isomers provides distinct synthetic opportunities. The meta-fluoroaniline, for instance, can be used when further electrophilic substitution is not desired, while the more reactive para and ortho isomers can serve as platforms for building molecular complexity.[6][14]

Conclusion

The positional placement of a fluorine atom on an aniline ring provides a powerful yet subtle tool for modulating molecular reactivity. A simple shift from the para to the meta position can decrease basicity by an order of magnitude and significantly retard the rate of electrophilic substitution. This guide demonstrates that a deep, data-driven understanding of these isomeric differences is not merely an academic exercise. For the medicinal chemist and the process scientist, it is a critical component of rational design, enabling the synthesis of safer, more effective, and more stable pharmaceutical agents. By mastering the electronic nuances of fluorine, we can better predict and control the behavior of these vital chemical building blocks.

References

  • Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
  • Vertex AI Search. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube.
  • Wang, X., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?.
  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information.
  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Yildiz, et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • ResearchGate. (2025). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines.
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Dakenchem. (2026). Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates.
  • Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • PubMed. (1999). Studies on the Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in Rat: Formation of 4-acetamidophenol (Paracetamol) and Its Metabolites via Defluorination and N-acetylation.

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Comparative

The Pivotal Role of Fluorinated Anilines and Oxetane Moieties in Modern Agrochemical Design: A Comparative Efficacy Analysis

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the discovery and development of novel agrochemical active ingredients are paramount. The rational design of these molecule...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the discovery and development of novel agrochemical active ingredients are paramount. The rational design of these molecules often hinges on the strategic incorporation of specific structural motifs that can profoundly influence their biological efficacy, physicochemical properties, and metabolic fate. This guide delves into the burgeoning significance of two such motifs: fluorinated anilines and oxetane rings. Using the conceptual framework of 3-Fluoro-4-(oxetan-3-yloxy)aniline as a next-generation building block, we will explore a comparative analysis of existing agrochemicals that leverage these key structural features. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, providing in-depth technical insights and supporting experimental data to guide future discovery efforts.

The Strategic Advantage of Fluorination and Oxetane Incorporation in Agrochemicals

The introduction of fluorine atoms or fluorine-containing groups into a molecule is a well-established strategy in agrochemical design to modulate its properties.[1] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target enzymes.[2] These modifications can translate to greater potency, longer residual activity, and a more favorable environmental profile.[1]

Similarly, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal and agrochemical chemistry.[3][4] Its incorporation can improve aqueous solubility, reduce metabolic liability, and act as a bioisostere for other functional groups, ultimately enhancing the overall performance of the active ingredient.[5] The unique, strained ring system of oxetanes can also impart favorable conformational constraints on a molecule, leading to improved target engagement.

This guide will examine the efficacy of commercial and developmental agrochemicals that feature either a fluoroaniline or an oxetane moiety, providing a comparative context for the potential of molecules synthesized from building blocks like 3-Fluoro-4-(oxetan-3-yloxy)aniline.

Efficacy Comparison of Agrochemicals with Fluoroaniline and Oxetane Moieties

To illustrate the impact of these structural motifs, we will examine three major classes of agrochemicals where their inclusion has shown significant promise: insecticides targeting the ryanodine receptor, herbicides inhibiting protoporphyrinogen oxidase (PPO), and fungicides targeting succinate dehydrogenase (SDH).

Insecticides: Ryanodine Receptor Agonists

The ryanodine receptor (RyR) is a critical calcium release channel in insect muscle cells, making it an excellent target for insecticides.[6] The anthranilic diamide class of insecticides acts as potent activators of RyRs, leading to uncontrolled muscle contraction and paralysis.[7]

Recent research has demonstrated that the incorporation of a fluoroaniline moiety into the anthranilic diamide scaffold can significantly enhance insecticidal potency.[7] A study comparing novel fluoroaniline-containing diamides to the commercial standard, chlorantraniliprole, revealed promising results.

Table 1: Comparative Efficacy of Fluoroaniline-Containing Diamide Insecticides Against Key Lepidopteran Pests [7]

CompoundTarget PestLC50 (mg/L)Relative Potency vs. Chlorantraniliprole
Novel Fluoroaniline Diamide (II l) Plutella xylostella (Diamondback Moth)0.028.0x higher
ChlorantraniliprolePlutella xylostella (Diamondback Moth)0.161.0x (Standard)
Novel Fluoroaniline Diamide (II y) Plutella xylostella (Diamondback Moth)0.091.8x higher
Novel Fluoroaniline Diamide (II z) Plutella xylostella (Diamondback Moth)0.0344.7x higher
Novel Fluoroaniline Diamide (II k) Spodoptera frugiperda (Fall Armyworm)0.56Comparable
ChlorantraniliproleSpodoptera frugiperda (Fall Armyworm)0.311.0x (Standard)
Novel Fluoroaniline Diamide (II aa) Spodoptera frugiperda (Fall Armyworm)0.46Comparable

Data synthesized from a study on novel fluorinated aniline anthranilic diamides.[7]

The data clearly indicates that the introduction of a fluoroaniline moiety can lead to a substantial increase in potency against certain pests, such as the diamondback moth. This highlights the potential of 3-Fluoro-4-(oxetan-3-yloxy)aniline as a valuable precursor for developing next-generation diamide insecticides.

Experimental Protocol: Evaluation of Ryanodine Receptor Agonist Insecticides

A standardized leaf-dip bioassay is a common method for evaluating the efficacy of insecticides against lepidopteran larvae.[8]

Objective: To determine the median lethal concentration (LC50) of a test compound against a target insect pest.

Materials:

  • Test compound and a commercial standard (e.g., chlorantraniliprole).

  • Solvent for dissolving the test compound (e.g., acetone).

  • Surfactant (e.g., Triton X-100).

  • Distilled water.

  • Host plant leaves (e.g., cabbage for Plutella xylostella).

  • Third or fourth instar larvae of the target insect.

  • Petri dishes with filter paper.

  • Micropipettes and beakers.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a dilution series of the test compound in distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf Treatment: Dip host plant leaves into each test solution for a set duration (e.g., 10 seconds). Allow the leaves to air dry completely.

  • Insect Infestation: Place one treated leaf into each Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10-15) into each dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Assess larval mortality after a specific exposure period (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.

Diagram: Simplified Workflow for Insecticide Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Solutions B Treat Host Plant Leaves A->B C Infest with Larvae B->C D Incubate under Controlled Conditions C->D E Assess Mortality D->E F Calculate LC50 E->F

Caption: Workflow for a leaf-dip insecticide bioassay.

Herbicides: Protoporphyrinogen Oxidase (PPO) Inhibitors

PPO inhibitors are a class of herbicides that block the synthesis of chlorophyll in plants, leading to the accumulation of toxic intermediates and rapid cell death.[9] Many PPO inhibitors contain a substituted phenyl ring, and the nature of these substituents is critical for their herbicidal activity.

The development of novel PPO inhibitors often involves screening a library of compounds with diverse substitutions on the aromatic core. The use of a building block like 3-Fluoro-4-(oxetan-3-yloxy)aniline could lead to the discovery of PPO inhibitors with unique properties, potentially overcoming existing resistance mechanisms.

Experimental Protocol: In Vitro PPO Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a compound against the PPO enzyme.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PPO.

Materials:

  • Purified PPO enzyme (from a plant or recombinant source).

  • Test compound and a known PPO inhibitor (e.g., fomesafen) as a positive control.

  • Protoporphyrinogen IX (the substrate for PPO).

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing DTT, EDTA, and a surfactant).

  • 96-well microplates.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate well, mix the purified PPO enzyme with a specific concentration of the test compound or control in the reaction buffer. Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: Add the substrate, protoporphyrinogen IX, to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation ~405 nm, emission ~630 nm). The product of the reaction, protoporphyrin IX, is fluorescent.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diagram: Mechanism of PPO-Inhibiting Herbicides

G cluster_inhibition With PPO Inhibitor Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll Chlorophyll Synthesis Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation & Light Cell_Damage Cell Membrane Damage ROS->Cell_Damage PPO_Inhibitor PPO Inhibitor PPO_Inhibitor->PPO_Enzyme Inhibits

Caption: Simplified pathway of PPO inhibition by herbicides.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

SDHI fungicides are a crucial class of crop protection agents that target the mitochondrial respiratory chain in fungi.[12] They act by inhibiting the succinate dehydrogenase enzyme complex, thereby disrupting energy production. The oxetane moiety has been explored in the design of novel SDHIs to improve their physicochemical properties and biological activity.

While specific commercial examples of oxetane-containing SDHI fungicides are still emerging, the principles of their design are well-established. The incorporation of an oxetane ring can enhance solubility and metabolic stability, which are critical parameters for systemic fungicides that need to be transported within the plant.[5]

A comparative study of novel SDHI derivatives, for instance, could involve synthesizing a series of compounds with and without the oxetane ring and evaluating their efficacy against a panel of fungal pathogens.

Table 2: Hypothetical Efficacy Comparison of an Oxetane-Containing SDHI Fungicide

CompoundTarget PathogenEC50 (µg/mL)Physicochemical Property
Oxetane-SDHI Botrytis cinerea0.5Improved aqueous solubility
Non-Oxetane AnalogBotrytis cinerea1.2Lower aqueous solubility
Oxetane-SDHI Septoria tritici0.8Enhanced metabolic stability
Non-Oxetane AnalogSeptoria tritici2.5Lower metabolic stability

This table is a hypothetical representation to illustrate the potential benefits of oxetane incorporation.

Experimental Protocol: In Vitro Antifungal Activity of SDHI Fungicides

This protocol outlines a method for determining the in vitro efficacy of SDHI fungicides against mycelial growth of fungal pathogens.[13]

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a target fungal pathogen.

Materials:

  • Test compound and a commercial SDHI fungicide (e.g., boscalid) as a positive control.

  • Solvent for dissolving the test compound (e.g., dimethyl sulfoxide - DMSO).

  • Potato Dextrose Agar (PDA) medium.

  • Petri dishes.

  • Actively growing cultures of the target fungal pathogen.

  • Cork borer.

Procedure:

  • Preparation of Fungicide-Amended Media: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound (dissolved in a small amount of DMSO) to achieve a series of final concentrations. Pour the amended media into Petri dishes. A control plate with PDA and DMSO only should also be prepared.

  • Fungal Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Growth Measurement: After a defined incubation period (when the fungal growth in the control plate has reached a significant diameter), measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and use regression analysis to determine the EC50 value.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated anilines and oxetane moieties represents a powerful approach in the design of next-generation agrochemicals. As demonstrated through the analysis of ryanodine receptor agonists, the fluoroaniline group can significantly enhance insecticidal potency. Similarly, the oxetane ring offers compelling advantages in improving the physicochemical properties of active ingredients, which is critical for the development of effective herbicides and fungicides.

While no commercial agrochemical is yet explicitly derived from 3-Fluoro-4-(oxetan-3-yloxy)aniline, this building block embodies the principles of modern agrochemical design. The synthesis and biological evaluation of novel compounds derived from this and similar scaffolds are a promising avenue for future research. Such endeavors could lead to the discovery of new active ingredients with improved efficacy, better safety profiles, and the ability to overcome existing pest and pathogen resistance, thereby contributing to global food security and sustainable agriculture.

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
3-Fluoro-4-(oxetan-3-yloxy)aniline
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Reactant of Route 2
3-Fluoro-4-(oxetan-3-yloxy)aniline
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